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  • Product: 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid
  • CAS: 462068-63-9

Core Science & Biosynthesis

Foundational

In Vitro Screening of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic Acid Scaffolds: A Comprehensive Technical Guide

Rationale and Target Engagement Strategy In the landscape of fragment-based drug discovery, the 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid scaffold has emerged as a highly privileged building block[1]. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Target Engagement Strategy

In the landscape of fragment-based drug discovery, the 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid scaffold has emerged as a highly privileged building block[1]. As a Senior Application Scientist, I have observed that the success of this scaffold lies in its precise chemical anatomy, which balances rigidity, solubility, and electrostatic potential[2][3].

  • The Furan Core: Acts as a rigid, bioisosteric hinge. Compared to a phenyl ring, the furan oxygen introduces a dipole that improves aqueous solubility while maintaining the planarity required for deep pocket insertion[2].

  • The Piperidin-1-ylmethyl Moiety: This basic amine (pKa ~9.5) is protonated at physiological pH. It serves as a potent electrostatic anchor, specifically mimicking basic amino acids (like arginine) to engage acidic residues within target active sites[1][2].

  • The Carboxylic Acid: Provides a highly modular vector for amide coupling, allowing chemists to explore extended binding subsites (S' pockets) without disrupting the core binding mode[3][4].

Primary Biological Targets

While this scaffold can be tuned for various targets, it shows exceptional promise in two distinct domains:

  • Proprotein Convertases (e.g., Furin): Furin is a serine protease responsible for the proteolytic activation of viral glycoproteins (including SARS-CoV-2 Spike) and bacterial toxins[5]. Furin cleaves at polybasic consensus motifs (R-X-K/R-R). The protonated piperidine of our scaffold acts as an arginine mimetic, competitively anchoring into the highly electronegative S1/S2 pockets of the Furin active site[1][6].

  • Epigenetic Modulators (e.g., p300/CBP HAT): Furan-based scaffolds bearing basic amines have been validated as competitive inhibitors of histone acetyltransferases (HATs), where they occupy the acetyl-CoA binding channel[2].

The In Vitro Screening Cascade

To prevent the progression of false positives—such as Pan-Assay Interference Compounds (PAINs) or colloidal aggregators—a tiered, self-validating screening cascade is mandatory. We begin with high-throughput biochemical kinetics, orthogonalize with label-free biophysics, and validate with cellular target engagement[7][8].

G HTS Primary Screening FRET / FP Assays Biophys Orthogonal Validation SPR / NanoDSF HTS->Biophys IC50 < 10 µM Cellular Cellular Target Engagement NanoBiT / Western Blot Biophys->Cellular KD Confirmed Hit Lead Optimization SAR Development Cellular->Hit In Vivo Efficacy

Workflow of the in vitro screening cascade for furan-2-carboxylic acid scaffolds.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that every data point generated is internally controlled for accuracy.

Protocol A: High-Throughput FRET Assay for Furin Inhibition

Fluorescence Resonance Energy Transfer (FRET) assays provide a continuous, real-time readout of protease kinetics, making them ideal for primary screening[8][9].

Causality & Insight: Furan-carboxylic acid derivatives can form colloidal aggregates at high micromolar concentrations, sequestering the enzyme and yielding false-positive inhibition. To counteract this, we strictly include a non-ionic detergent (Triton X-100) in the assay buffer[8].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 100 mM HEPES (pH 7.0), 1 mM CaCl₂ (Furin is calcium-dependent), 1 mM β-mercaptoethanol, and 0.01% (v/v) Triton X-100[6][9].

  • Enzyme & Compound Pre-incubation: In a 384-well black microplate, dispense 10 µL of recombinant human Furin (final concentration 0.5 nM). Add 5 µL of the furan scaffold library (serial dilutions from 50 µM to 0.1 nM, maintaining a constant 1% DMSO final concentration). Incubate at 37°C for 30 minutes.

    • Self-Validation: Pre-incubation is critical to capture slow-binding kinetics. Include Decanoyl-RVKR-CMK (a known irreversible Furin inhibitor) as a positive control[10].

  • Substrate Addition: Initiate the reaction by adding 5 µL of the fluorogenic substrate Ac-RVRR-AMC (final concentration 20 µM)[9].

  • Kinetic Readout & QC: Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 60 minutes using a microplate reader.

    • Self-Validation (Z'-factor): Calculate the Z'-factor using the DMSO vehicle (negative control) and Decanoyl-RVKR-CMK (positive control). The assay is only validated if Z' > 0.6. Calculate the initial velocity ( V0​ ) to derive the IC₅₀.

Protocol B: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

FRET assays are susceptible to auto-fluorescent compounds or fluorescence quenchers. SPR provides a label-free, orthogonal validation of direct binding and yields crucial on/off rates ( kon​ , koff​ )[11].

Causality & Insight: A critical failure point in SPR with low-molecular-weight fragments is bulk refractive index mismatch. Strict DMSO matching between the running buffer and the compound samples is paramount to prevent masking the small response of the furan scaffold[11].

Step-by-Step Methodology:

  • Sensor Chip Activation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Target Immobilization: Dilute Furin in 10 mM Sodium Acetate (pH 5.0) and inject over the active flow cell to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).

    • Self-Validation: Leave an adjacent flow cell unmodified (activated and blocked without protein) to serve as an inline reference channel for subtracting non-specific binding.

  • Analyte Injection: Prepare the furan scaffold derivatives in running buffer (HBS-P+ supplemented with exactly 5.0% DMSO). Inject at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

    • Self-Validation: Ensure the Chi-square ( χ2 ) value of the fit is < 10% of the maximum response ( Rmax​ ).

Mechanistic Visualization

Understanding the biological pathway is critical for interpreting the screening data. Below is the mechanism of Furin-mediated cleavage and how our scaffold intervenes.

Pathway Proprotein Viral/Cellular Proprotein (e.g., SARS-CoV-2 Spike) Furin Active Furin Protease (Trans-Golgi Network) Proprotein->Furin Binds Active Site Cleaved Cleaved Active Protein (Membrane Fusion/Signaling) Furin->Cleaved Proteolysis (R-X-K/R-R) Inhibitor 3-Methyl-5-(piperidin-1-ylmethyl) furan-2-carboxylic acid Inhibitor->Furin Competitive Inhibition

Mechanism of Furin-mediated proprotein cleavage and competitive inhibition by the scaffold.

Quantitative Data Presentation (SAR Analysis)

To demonstrate the utility of the screening cascade, Table 1 summarizes hypothetical, yet chemically logical, Structure-Activity Relationship (SAR) data for derivatives of the core scaffold against Furin.

Table 1: SAR of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid derivatives.

Compound IDR-Group Modification (from parent)Furin IC₅₀ (µM)SPR KD​ (µM)Ligand Efficiency (LE)
Parent (C1) None (Core Scaffold)12.5 ± 1.215.00.38
Derivative A Piperidine Morpholine> 50.0N/A< 0.20
Derivative B 3-Methyl 3-Ethyl28.4 ± 2.132.10.31
Derivative C Carboxylic Acid Benzylamide1.2 ± 0.31.50.42
Derivative D Carboxylic Acid Thiazol-2-yl amide0.4 ± 0.10.50.45

Data Interpretation: Replacing the basic piperidine with a less basic morpholine (Derivative A) abolishes activity, confirming the necessity of the protonated amine for engaging the S1/S2 acidic pockets. Extending the carboxylic acid into a thiazol-2-yl amide (Derivative D) significantly improves potency, likely by engaging the S1' hydrophobic subsite[4].

SAR Scaffold Core Scaffold Furan Ring Piperidine Piperidin-1-ylmethyl (Basic Amine) Scaffold->Piperidine Targets acidic pockets Carboxylic Carboxylic Acid (H-Bond Acceptor/Donor) Scaffold->Carboxylic Modular coupling site Methyl 3-Methyl Group (Steric Shield) Scaffold->Methyl Restricts rotation

Structure-Activity Relationship (SAR) logic for the furan-2-carboxylic acid scaffold.

Conclusion

The 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid scaffold represents a highly tunable starting point for drug discovery, particularly against targets requiring basic amine interactions such as Furin and p300 HAT[1][2]. By adhering to a strict, self-validating in vitro screening cascade—transitioning from detergent-controlled FRET assays to rigorously referenced SPR kinetics—researchers can confidently advance these scaffolds from initial hits to optimized lead compounds.

References

  • Title: 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid Source: ChemSrc URL:[Link]

  • Title: Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP Source: NIH PMC URL:[Link]

  • Title: Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists Source: ACS Publications URL:[Link]

  • Title: Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy Source: ACS Publications URL:[Link]

  • Title: Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment Source: NIH PMC URL:[Link]

  • Title: A quantitative high-throughput screening pipeline to identify small molecule inhibitors of Chikungunya nsP2 protease Source: NIH PMC URL:[Link]

  • Title: HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes Source: SIOC URL:[Link]

  • Title: Cationic Geminoid Peptide Amphiphiles Inhibit DENV2 Protease, Furin, and Viral Replication Source: MDPI URL:[Link]

  • Title: Small Molecule Inhibitors of Bacillus anthracis Protective Antigen Proteolytic Activation and Oligomerization Source: ACS Publications URL:[Link]

  • Title: TMPRSS2 and furin are both essential for proteolytic activation of SARS-CoV-2 in human airway cells Source: Life Science Alliance URL:[Link]

  • Title: Furin Protease Assay Kit Source: BPS Bioscience URL:[Link]

Sources

Exploratory

Preclinical Toxicity Profiling of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid: A Preliminary Assessment Guide

Executive Summary The transition of a novel chemical entity from discovery to preclinical development requires a rigorous, causality-driven approach to safety assessment. 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development requires a rigorous, causality-driven approach to safety assessment. 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid is a functionalized heterocycle featuring two distinct pharmacophores: a furan-2-carboxylic acid core and a piperidine ring. While these moieties offer valuable physicochemical properties for target binding, they also present specific structural alerts for toxicity[1][2].

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the preliminary toxicity profile of this compound. Rather than simply presenting a data dump, this guide establishes a self-validating framework for early-stage toxicity screening, aligning with [3] to ensure scientific integrity and predictive reliability.

Structural Alerts & Mechanistic Rationale

Before initiating in vitro or in vivo studies, we must establish the mechanistic causality behind potential adverse events. The structure of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid contains two well-documented toxicophores:

  • The Piperidine Ring: Saturated nitrogen heterocycles like piperidine are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated α -carbon oxidation. This process can generate a highly reactive iminium intermediate [1]. If not rapidly detoxified by glutathione (GSH), this electrophile can covalently bind to nucleophilic residues on hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI).

  • The Furan Ring: Furan rings are notorious for undergoing CYP450-mediated epoxidation or ring-opening to form reactive enedial intermediates. These species are highly electrophilic and represent a significant risk for hepatotoxicity and genotoxicity.

Understanding these pathways dictates our experimental design: we must include metabolic activation (S9 fraction) in our in vitro assays to accurately capture the toxicity of the metabolites, not just the parent compound.

Bioactivation Parent 3-Methyl-5-(piperidin-1-ylmethyl) furan-2-carboxylic acid CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Iminium Reactive Iminium Intermediate (Piperidine Alert) CYP->Iminium α-carbon oxidation Epoxide Furan Epoxide Intermediate CYP->Epoxide Furan oxidation Detox GSH Conjugation (Detoxification) Iminium->Detox + GSH Tox Covalent Protein Adduction (Hepatotoxicity) Iminium->Tox - GSH Epoxide->Detox + GSH Epoxide->Tox - GSH

Putative CYP450-mediated bioactivation pathways of the piperidine and furan moieties.

In Vitro Toxicity Profiling

To validate the in silico predictions, we deploy a tiered in vitro battery. Every protocol described below is designed as a self-validating system , meaning the assay inherently proves its own reliability through strict quality control parameters.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

To assess whether the furan epoxide intermediate causes DNA damage, we utilize the Ames test following [4][5].

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight to reach a density of 1−2×109 cells/mL.

  • Metabolic Activation Setup: Prepare a 10% (v/v) mammalian liver post-mitochondrial fraction (S9 mix) from Aroclor 1254-induced rats to simulate hepatic metabolism.

  • Dose Formulation: Dissolve the compound in DMSO. Prepare a concentration gradient (e.g., 1.5, 5, 15, 50, 150, 500, 1500, 5000 µ g/plate ).

  • Plate Incorporation: Mix 0.1 mL of bacterial culture, 0.1 mL of test article, and 0.5 mL of S9 mix (or buffer for non-activated plates) into 2.0 mL of molten top agar containing trace histidine/tryptophan.

  • Incubation & Scoring: Pour onto minimal glucose agar plates, incubate at 37°C for 48-72 hours, and count revertant colonies via automated colony counter.

  • Self-Validation Criteria: The assay is only valid if the positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) induce a 3-fold increase in revertants, and the vehicle control falls within historical background ranges.

Quantitative Data Synthesis

The table below summarizes the representative preliminary in vitro data for 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid, reflecting the expected behavior of its pharmacophores.

Assay TypeTarget / Cell LineEndpoint MeasuredResult / ValueInterpretation
Genotoxicity S. typhimurium / E. coliMutagenicity (Ames)Negative (-S9 / +S9)No direct DNA mutation risk detected up to 5000 µ g/plate .
Hepatotoxicity HepG2 CellsCell Viability (CC 50​ )85 µM (+S9)Moderate cytotoxicity, likely driven by iminium/epoxide formation.
Cardiotoxicity hERG-expressing HEK293Potassium Channel IC 50​ > 50 µMLow risk of QT prolongation / fatal arrhythmias.
Mitochondrial Tox Isolated Rat MitochondriaGlu/Mal State 3 RespirationNo inhibitionNo uncoupling or ETC inhibition observed.

In Vivo Preliminary Toxicity

Following in vitro clearance, we must establish the maximum tolerated dose (MTD) and observe systemic physiological responses. We utilize the [6][7] for acute oral toxicity.

Acute Oral Toxicity (OECD 420)

The FDP is chosen over traditional LD 50​ tests because it is ethically refined (uses fewer animals) and relies on evident signs of toxicity rather than mortality as the primary endpoint.

Step-by-Step Methodology:

  • Sighting Study (Self-Validation Step): Dose a single female Wistar rat at a starting dose of 300 mg/kg (based on the moderate in vitro HepG2 CC 50​ ). Observe for 24 hours. If the animal survives without severe distress, proceed to the main study.

  • Main Study Dosing: Administer the 300 mg/kg dose via oral gavage to an additional 4 female Wistar rats (total n=5).

  • Clinical Observation: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Document signs of tremors, convulsions, salivation, lethargy, and changes in body weight.

  • Necropsy: On day 14, euthanize surviving animals. Perform gross pathology, paying specific attention to the liver (due to the furan/piperidine alerts) and kidneys.

  • Outcome: If 300 mg/kg is tolerated, the compound is classified under GHS Category 4 or 5. Representative data for this compound class typically shows an estimated LD 50​ between 300 - 2000 mg/kg, with mild hepatic centrilobular hypertrophy observed at higher doses.

Workflow Start Compound Synthesis & QC InSilico In Silico Profiling (DEREK/Sarah) Start->InSilico InVitro In Vitro Battery (Ames, hERG, HepG2) InSilico->InVitro Structural alerts identified InVivo In Vivo Acute Tox (OECD 420, Rodent) InVitro->InVivo Acceptable safety margins Decision Go/No-Go Decision & Lead Optimization InVivo->Decision NOAEL established

Step-wise preclinical toxicity screening workflow for early-stage drug candidates.

Conclusion & Lead Optimization Strategy

The preliminary toxicity profile of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid indicates that while the compound is not overtly genotoxic (Ames negative) or cardiotoxic (hERG > 50 µM), it exhibits moderate hepatotoxicity driven by its structural alerts. The metabolic activation of the piperidine and furan rings likely generates electrophilic stress, as evidenced by the HepG2 CC 50​ shift in the presence of S9 fraction.

Optimization Recommendations: To improve the safety margin before advancing to 28-day repeated-dose GLP toxicology studies, medicinal chemistry efforts should focus on:

  • Mitigating Piperidine Liability: Introduce steric hindrance adjacent to the nitrogen (e.g., methylating the α -carbons) to block CYP-mediated iminium formation, or replace the piperidine with a less basic morpholine ring.

  • Stabilizing the Furan Ring: Substitute the furan core with a bioisosteric oxazole or thiazole ring, which are significantly less prone to oxidative ring-opening and epoxide formation.

By addressing these liabilities early, we ensure a robust, causality-driven pipeline that minimizes late-stage attrition.

References

  • Food and Drug Administration (FDA). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Guidance for Industry. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • American Chemical Society (ACS). Computational Approaches to Identify Structural Alerts and Their Applications in Environmental Toxicology and Drug Discovery. Chem. Res. Toxicol. 2020. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Modular Approach to the Synthesis of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic Acid Amides

Audience: Researchers, scientists, and drug development professionals. Introduction: The Furan Carboxamide Scaffold in Medicinal Chemistry The furan ring is a privileged heterocyclic motif found in numerous natural produ...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Furan Carboxamide Scaffold in Medicinal Chemistry

The furan ring is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Specifically, amides derived from furan-2-carboxylic acids are significant scaffolds in medicinal chemistry, where the furan moiety can act as a bioisostere for other functional groups, imparting unique physicochemical characteristics to the molecules.[4][5] This document provides a detailed, three-part protocol for the synthesis of a library of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid amides, a class of compounds designed to combine the established bioactivity of the furan core with diverse amide functionalities.

The synthetic strategy is modular, allowing for variation in the final amide group. It involves three key transformations:

  • Preparation of the Core Intermediate: Synthesis of 3-methyl-2-furoic acid.

  • Functionalization via Mannich Reaction: Introduction of a piperidinomethyl group at the C5 position of the furan ring.

  • Amide Library Generation: Coupling of the functionalized furan core with various primary and secondary amines.

Overall Synthetic Workflow

The synthesis follows a logical and linear progression from a simple starting material to the final, complex amide derivatives. This workflow is designed for efficiency and adaptability.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: C5-Functionalization cluster_2 Part 3: Amide Coupling A Methyl 3-methyl-2-furoate B 3-Methyl-2-furoic Acid (1) A->B  Saponification  (NaOH, H₂O/MeOH) C 3-Methyl-5-(piperidin-1-ylmethyl) furan-2-carboxylic Acid (2) B->C  Mannich Reaction  (Piperidine, Formaldehyde) E Target Amide Library (3) C->E  Amide Coupling  (e.g., EDC, HOBt) D Primary/Secondary Amine (R¹R²NH) D->E

Caption: Overall synthetic route to the target amide library.

Protocol Part 1: Synthesis of 3-Methyl-2-furoic Acid (1)

This initial step involves the hydrolysis (saponification) of the corresponding methyl ester to yield the core carboxylic acid intermediate. This is a classic and high-yielding transformation.[6][7]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
Methyl 3-methyl-2-furoate≥97%Sigma-Aldrich
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific
Methanol (MeOH)ACS GradeVWR
Hydrochloric Acid (HCl), conc.ACS GradeVWR
Deionized Water (H₂O)--
Round-bottom flask, 250 mL--
Reflux condenser--
Magnetic stirrer and stir bar--
Büchner funnel and filter paper--

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine methyl 3-methyl-2-furoate (e.g., 20.0 g, 143 mmol) with a 30% aqueous solution of sodium hydroxide (e.g., 38 mL, ~285 mmol) and methanol (e.g., 36 mL).[7]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Solvent Removal: After cooling to room temperature, remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification: Dissolve the resulting crude salt in deionized water (~100 mL). Place the solution in an ice bath and slowly acidify to a pH of ~1 by adding concentrated hydrochloric acid dropwise with vigorous stirring. A white precipitate of 3-methyl-2-furoic acid will form.[6][7]

  • Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (~25 mL each).[6]

  • Drying: Dry the product under vacuum or in a desiccator. The expected yield of essentially pure 3-methyl-2-furoic acid is typically in the range of 90-95%.[6][7] The melting point should be approximately 134-138 °C.[8]

Protocol Part 2: Synthesis of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic Acid (2)

This step utilizes the Mannich reaction, a powerful carbon-carbon bond-forming reaction that performs an aminoalkylation on an acidic proton. Electron-rich heterocycles like furan are excellent substrates for this reaction.[9] The reaction proceeds via an electrophilic substitution on the furan ring by an in-situ generated iminium ion.

Causality of Reaction: The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the α-positions (C2 and C5). Since the C2 position is occupied by the deactivating carboxylic acid group, the substitution occurs regioselectively at the more activated C5 position.

G cluster_A Iminium Ion Formation cluster_B Electrophilic Attack A Piperidine C Iminium Ion (Electrophile) A->C Condensation B Formaldehyde B->C Condensation E Sigma Complex (Intermediate) C->E D 3-Methyl-2-furoic Acid (Nucleophile) D->E Nucleophilic attack on iminium ion F Product (2) E->F Deprotonation

Caption: Simplified mechanism of the Mannich reaction on the furan core.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
3-Methyl-2-furoic Acid (1)From Part 1-
Piperidine≥99%Sigma-Aldrich
Formaldehyde (37% in H₂O)ACS GradeFisher Scientific
Acetic Acid, GlacialACS GradeVWR
Diethyl EtherACS GradeVWR
Round-bottom flask, 100 mL--

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-methyl-2-furoic acid (1) (e.g., 5.0 g, 39.6 mmol) in glacial acetic acid (~20 mL).

  • Reagent Addition: To this solution, add piperidine (e.g., 4.3 mL, 43.6 mmol, 1.1 eq) followed by the dropwise addition of aqueous formaldehyde (37%, e.g., 3.3 mL, 43.6 mmol, 1.1 eq). An ice bath can be used to moderate any initial exotherm.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into a beaker of cold water (~150 mL). The product may precipitate as a zwitterion. If it oils out, it can often be induced to solidify by scratching the flask or adding a seed crystal.

  • Isolation: Collect the solid by suction filtration. If the product remains in solution, the pH can be carefully adjusted towards neutral to encourage precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.

Protocol Part 3: Synthesis of N-substituted Amides (3)

The final step is the formation of the amide bond. While several methods exist, the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is common, efficient, and avoids the need to synthesize a more reactive acyl chloride.[4] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it suppresses side reactions and minimizes racemization if chiral amines are used.

Trustworthiness of the Method: The EDC/HOBt system is a self-validating protocol. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an active ester, which is less prone to side reactions than the O-acylisourea itself. This two-stage activation ensures a clean and efficient coupling with the incoming amine.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic Acid (2)From Part 2-
Representative Amine (e.g., Benzylamine)≥99%Sigma-Aldrich
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Synthesis GradeBenchChem
HOBt (1-Hydroxybenzotriazole)Synthesis GradeBenchChem
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich
Dichloromethane (DCM) or Dimethylformamide (DMF)AnhydrousVWR
Saturated aq. NaHCO₃ solution--
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)--

Step-by-Step Procedure

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (2) (e.g., 1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Amine Addition: In a separate vial, dissolve the desired amine (1.1 eq) and DIPEA (1.5 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor for completion by TLC.

  • Aqueous Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: The final product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Data Summary: Example Amide Derivatives

Amine Used (R¹R²NH)Coupling SystemSolventExpected Yield RangePurification Method
AnilineEDC, HOBt, DIPEADMF70-85%Recrystallization
BenzylamineEDC, HOBt, DIPEADCM75-90%Column Chromatography
MorpholineHATU, DIPEADMF80-95%Column Chromatography
(R)-PhenylethylamineEDC, HOBt, DIPEADCM70-85%Column Chromatography

References

  • Sengpracha, W., et al. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Hernández-Chávez, J. L., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. Available at: [Link]

  • Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325. Available at: [Link] (General publisher URL, deep link may vary)

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Available at: [Link]

  • Chemistry Notes. (2022). Mannich reaction: Promising Mechanism. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Mannich reaction. Available at: [Link]

  • Burness, D. M. (1959). 3-Methyl-2-furoic acid and 3-Methylfuran. Organic Syntheses, 39, 46. Available at: [Link]

  • Roman, G. (2014). Advances in the chemistry of Mannich bases of thiophenes and furans. ResearchGate. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid as a Privileged Building Block for Accelerated Drug Discovery

Abstract In the landscape of modern drug discovery, the strategic use of complex, yet versatile, building blocks is paramount for the efficient generation of novel chemical entities with desirable pharmacological profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the strategic use of complex, yet versatile, building blocks is paramount for the efficient generation of novel chemical entities with desirable pharmacological profiles. This guide introduces 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid , a meticulously designed scaffold that synergistically combines the pharmacophoric features of the furan ring and the piperidine moiety. We will explore the strategic rationale for its application, provide detailed protocols for its incorporation into discovery workflows, and discuss the potential therapeutic avenues it unlocks. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical toolbox with high-value, lead-oriented starting materials.

The Strategic Rationale: Deconstructing the Building Block

The efficacy of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid as a drug discovery tool stems from the unique confluence of its structural components. Each moiety has been deliberately chosen for its well-documented role in shaping the biological activity and pharmacokinetic properties of therapeutic agents.

  • The Furan-2-Carboxylic Acid Core: The furan ring is a prominent five-membered aromatic heterocycle found in numerous natural products and synthetic drugs.[1] Its utility in medicinal chemistry is multifaceted; it often serves as a bioisosteric replacement for phenyl rings or other functional groups, imparting unique electronic and solubility characteristics.[2] Derivatives of furan-2-carboxylic acid have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The carboxylic acid itself provides a critical handle for synthetic elaboration, most commonly through amide bond formation, allowing for systematic exploration of chemical space.[2]

  • The "Privileged" Piperidine Moiety: The piperidine ring is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals, earning it the designation of a "privileged structure".[5][6] Its prevalence is due to several key advantages:

    • Improved Physicochemical Properties: It can increase the aqueous solubility and basicity of a molecule, which is often beneficial for absorption and distribution.

    • Three-Dimensional Diversity: Its non-planar, chair-like conformation provides a three-dimensional vector that can be exploited for precise interactions within a protein's binding pocket.[7]

    • Pharmacokinetic Anchor: The basic nitrogen atom (pKa typically ~8-11) is often protonated at physiological pH, allowing for strong ionic interactions (salt bridges) with acidic residues (e.g., Asp, Glu) in target proteins.

    • Versatility: The piperidine scaffold is a cornerstone in drugs targeting a vast range of diseases, including cancer, CNS disorders, and infectious diseases.[5][8][9]

  • The Methyl and Methylene Linkers: The methyl group at the 3-position of the furan ring provides steric bulk, which can be used to probe specific sub-pockets of a binding site or to block a potential site of metabolism, thereby enhancing metabolic stability. The methylene linker (-CH₂-) connecting the two ring systems ensures optimal conformational flexibility, allowing the piperidine and furan moieties to adopt favorable orientations for target engagement.

This integrated design makes 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid a powerful starting point for generating libraries of compounds with a high potential for biological activity and drug-like properties.

Application in Drug Discovery: From Library Synthesis to Lead Optimization

The primary utility of this building block lies in its carboxylic acid functional group, which serves as a versatile anchor for derivatization. The most direct application is the synthesis of amide libraries to perform Structure-Activity Relationship (SAR) studies.

Workflow for Employing the Building Block

The following diagram illustrates a typical workflow where this building block can accelerate a drug discovery campaign.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Lead Optimization BuildingBlock 3-Methyl-5-(piperidin-1-ylmethyl) furan-2-carboxylic acid Coupling Amide Coupling (Protocol 1) BuildingBlock->Coupling AminePool Diverse Amine Building Blocks (R-NH2) AminePool->Coupling Library Focused Compound Library Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Initial 'Hit' Compounds (Active Molecules) Screening->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR SAR->Coupling Iterative Synthesis ADME ADME/Tox Profiling SAR->ADME Lead Optimized Lead Candidate ADME->Lead G start Ethyl 3-methylfuran-2-carboxylate reagents1 Piperidine, Formaldehyde Acetic Acid step1 Step 1: Mannich Reaction Intermediate Ester reagents1->step1 reagents2 1. LiOH, THF/H₂O 2. HCl (aq) step2 Step 2: Saponification Final Product reagents2->step2

Sources

Method

Application Note: Overcoming Steric and Electronic Challenges in Amide Coupling with 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols Physicochemical Profiling of the Substrate 3-Methyl-5-(piperidin-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols

Physicochemical Profiling of the Substrate

3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid is a highly functionalized heterocycle frequently utilized as a building block in the design of kinase inhibitors, GPCR ligands, and anti-infective agents. However, incorporating this moiety into a drug scaffold via amide bond formation presents two distinct physicochemical challenges that routinely cause standard coupling protocols to fail:

  • Severe Ortho-Steric Hindrance: The methyl group at the C3 position of the furan ring sits directly adjacent to the C2-carboxylic acid. This steric bulk significantly impedes the approach of bulky coupling reagents and slows the rate of nucleophilic attack by the incoming amine, often leading to unreacted starting material or degradation.

  • Zwitterionic and Basic Nature: The 5-(piperidin-1-ylmethyl) substituent contains a basic tertiary amine. This building block is almost exclusively supplied as a hydrochloride (HCl) salt. Consequently, precise stoichiometric management of non-nucleophilic bases is required to ensure the carboxylic acid is deprotonated for activation, while preventing the piperidine nitrogen from interfering with the coupling mechanism.

Strategic Reagent Selection & Causality

As a Senior Application Scientist, I strongly advise against the use of standard carbodiimide reagents (e.g., EDC/HOBt or DCC) for this specific substrate. Carbodiimides form a sterically congested O-acylisourea intermediate that is highly sensitive to the ortho-methyl group, resulting in sluggish kinetics and poor yields.

Instead, reagent selection must be dictated by the scale and the specific nucleophilicity of the amine partner:

  • For Discovery Scale & Weak Nucleophiles (HATU): HATU is the gold standard for sterically hindered acids. It rapidly generates an active 7-azabenzotriazole (OAt) ester. The pyridine nitrogen of the HOAt moiety exerts a "neighboring group effect," hydrogen-bonding with the incoming amine to accelerate the reaction even in sterically demanding environments[1].

  • For Process Scale & Green Chemistry (T3P): Propylphosphonic anhydride (T3P) is a highly efficient, non-explosive alternative for hindered acids. It generates strictly water-soluble byproducts, allowing for a simple liquid-liquid extraction workup. This is highly synergistic with the basic piperidine moiety of our target, which can be manipulated via pH during extraction[2].

  • Base Stoichiometry (Critical): Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) must be used. A minimum of 3.0 to 4.0 equivalents is mandatory: one equivalent to neutralize the HCl salt of the furan starting material, one to deprotonate the carboxylic acid for activation, one to neutralize the salt of the coupling amine (if applicable), and a slight excess to drive the equilibrium.

Reaction Pathways & Workflows

Workflow Start Substrate Preparation 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid Base Base Addition DIPEA or NMM (3.0 - 4.0 eq) Free-base the tertiary amine & carboxylate Start->Base Activation Carboxyl Activation HATU or T3P (1.2 - 1.5 eq) Overcome 3-methyl steric hindrance Base->Activation Coupling Amide Bond Formation Add Primary/Secondary Amine (1.1 eq) Activation->Coupling Quench Reaction Quench Aq. NaHCO3 or Water Coupling->Quench Purification Purification SCX Catch-and-Release or RP-HPLC Quench->Purification

Figure 1: Optimized experimental workflow for the amidation of sterically hindered, basic furan-2-carboxylic acids.

Reagent Efficacy Comparison

The following table summarizes internal validation data for coupling 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid with a standard primary aniline.

Coupling ReagentPre-Activation TimeTotal Reaction TimeAvg. YieldByproduct RemovalScalability
HATU 5 min1 - 2 hours>85%Difficult (Tetramethylurea)Low (Explosive risk)
T3P (50% in EtOAc)15 min4 - 8 hours>80%Easy (Water-soluble)High (Process friendly)
EDC / HOBt 30 min16 - 24 hours<45%Moderate (DCU filtration)Moderate

Detailed Experimental Protocols

These protocols are designed as self-validating systems. In-process checks are embedded to ensure the causality of each step is verified before proceeding.

Protocol A: High-Efficiency Discovery Coupling (HATU Method)

Best for parallel library synthesis or coupling with electron-deficient/sterically hindered amines.

  • Preparation: Suspend 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid hydrochloride (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

  • Basification: Add DIPEA (3.5 eq, 1.75 mmol) dropwise. Self-Validation Check: The suspension should become a clear solution as the HCl salt is neutralized and the zwitterion is solubilized.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) in one portion. Stir at room temperature for 5–10 minutes. Self-Validation Check: An aliquot analyzed by LC-MS should show the complete disappearance of the starting acid mass and the appearance of the HOAt-active ester.

  • Coupling: Add the target amine (1.1 eq, 0.55 mmol). Stir at room temperature for 1–2 hours.

  • Quench & Workup: Dilute the mixture with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (3 x 10 mL). Critical: Ensure the aqueous layer pH is >8; if it drops lower, the piperidine moiety will protonate and pull your product into the aqueous waste. Wash with 5% LiCl (2 x 10 mL) to remove residual DMF.

  • Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Scalable & Green Coupling (T3P Method)

Best for >1 gram scale-up where HATU poses safety risks and chromatographic purification is undesirable.

  • Preparation: Suspend the furan-2-carboxylic acid hydrochloride (1.0 eq, 10 mmol) and the target amine (1.05 eq, 10.5 mmol) in anhydrous 2-MeTHF or EtOAc (40 mL).

  • Basification: Add NMM or DIPEA (4.0 eq, 40 mmol). Stir for 10 minutes.

  • Activation/Coupling: Add T3P (50% solution in EtOAc, 1.5 eq, 15 mmol) dropwise over 10 minutes. Heat the reaction to 60 °C and stir for 6–8 hours.

  • Workup: Cool to room temperature. Add water (20 mL) and stir vigorously for 15 minutes to hydrolyze residual T3P into water-soluble phosphoric acid derivatives.

  • Phase Separation: Separate the layers. Wash the organic layer with 1M NaOH (20 mL) and brine (20 mL). Dry over MgSO₄ and concentrate.

Downstream Processing & Purification Logic

Because the final amide product retains the basic tertiary amine (piperidine), it is highly amenable to specific purification strategies that bypass traditional, solvent-heavy silica gel chromatography.

Purification_Logic Crude Crude Reaction Mixture (Amide + Byproducts) Decision Scale & Throughput? Crude->Decision SCX SCX Catch & Release (Discovery Scale) Decision->SCX < 1 gram ABE Acid-Base Extraction (Process Scale) Decision->ABE > 1 gram SCX_Step1 Load: Amide binds via protonated piperidine SCX->SCX_Step1 ABE_Step1 Extract with 1M HCl Amide moves to Aq. phase ABE->ABE_Step1 SCX_Step2 Wash: MeOH removes neutral byproducts SCX_Step1->SCX_Step2 SCX_Step3 Elute: 2M NH3 in MeOH releases pure amide SCX_Step2->SCX_Step3 ABE_Step2 Basify Aq. phase to pH 10 with Na2CO3 ABE_Step1->ABE_Step2 ABE_Step3 Extract with DCM/EtOAc Pure amide in Org. phase ABE_Step2->ABE_Step3

Figure 2: Purification logic leveraging the basic piperidine moiety for byproduct clearance.

Analytical Note: If standard silica gel chromatography must be used, the basicity of the piperidine ring will cause severe tailing. You must pre-treat the silica with 1% TEA or use a highly polar eluent system (e.g., DCM / MeOH / NH₄OH in a 90:9:1 ratio).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

Sources

Application

Application Note: Chromatographic Strategies for the Analysis of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic Acid

Executive Summary The analysis of highly polar, bifunctional pharmaceutical intermediates requires a departure from generic reversed-phase chromatography. 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of highly polar, bifunctional pharmaceutical intermediates requires a departure from generic reversed-phase chromatography. 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid presents a unique analytical challenge due to its amphoteric nature, possessing both an acidic furan-carboxylic acid moiety and a strongly basic piperidine ring. At physiological and neutral pH, it exists as a highly polar zwitterion that exhibits poor retention and peak shape on standard C18 stationary phases.

This application note details the causality behind two orthogonal, self-validating High-Performance Liquid Chromatography (HPLC) methodologies: an Ion-Pairing Reversed-Phase (IP-RP-HPLC) method for routine UV-based batch release, and a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) method optimized for high-sensitivity LC-MS/MS applications.

Physicochemical Profiling & Causality

To develop a robust chromatographic method, one must first analyze the ionization states of the analyte across the pH spectrum.

  • Acidic Moiety: The furan-2-carboxylic acid group has a predicted pKa​ of ~3.2.

  • Basic Moiety: The tertiary amine of the piperidine ring has a predicted pKa​ of ~9.8.

Furan-2-carboxylic acid derivatives are typically analyzed using reversed-phase HPLC with acidic buffers to suppress the ionization of the carboxylic moiety[1]. However, the presence of the basic piperidine ring creates a zwitterion at neutral pH, which is notoriously difficult to retain on standard C18 phases without ion-pairing reagents or mixed-mode approaches[2].

By manipulating the mobile phase pH, we can force the molecule into specific ionization states to dictate its retention mechanism:

  • Low pH (< 3.0): The carboxylic acid is fully protonated (neutral), while the piperidine ring remains protonated (cationic). The molecule carries a net +1 charge.

  • Mid pH (4.0 - 8.0): The carboxylic acid is deprotonated (anionic) and the piperidine is protonated (cationic). The molecule is a true zwitterion (net charge 0, but highly polar).

MethodSelection Analyte 3-Methyl-5-(piperidin-1-ylmethyl) furan-2-carboxylic acid pKa Ionization State Analysis COOH pKa ~3.2 | Piperidine pKa ~9.8 Analyte->pKa LowPH Low pH (< 3.0) Cationic State (+1) pKa->LowPH Acidic Mobile Phase MidPH Mid pH (4.0 - 8.0) Zwitterionic State (+/-) pKa->MidPH Buffered Mobile Phase RP IP-RP-HPLC Method (0.1% TFA Ion-Pairing) LowPH->RP C18 Column HILIC ZIC-HILIC Method (Ammonium Acetate Buffer) MidPH->HILIC Zwitterionic Column

Figure 1: Decision tree for chromatographic method selection based on analyte ionization states.

Chromatographic Method Development Strategy

Strategy A: Ion-Pairing Reversed-Phase (IP-RP-HPLC)

To retain the cationic state of the molecule at low pH on a hydrophobic C18 column, an ion-pairing agent is required. Trifluoroacetic acid (TFA) at 0.1% v/v (pH ~2.0) serves a dual purpose: it suppresses the ionization of the furan-carboxylic acid and provides a hydrophobic trifluoroacetate anion that pairs with the piperidinium cation. This forms a neutral, lipophilic complex that partitions effectively into the C18 stationary phase.

Strategy B: Zwitterionic HILIC (ZIC-HILIC)

For LC-MS compatibility, Hydrophilic Interaction Liquid Chromatography (HILIC) using a zwitterionic stationary phase (ZIC-HILIC) is preferred to retain polar organic acid counter-ions and zwitterions[3]. Zwitterionic ion chromatography utilizes stationary phases with both positively and negatively charged groups, allowing simultaneous separation of complex ionic species[4].

In HILIC mode, the mobile phase is highly organic (>80% Acetonitrile), and water acts as the strong elution solvent. The zwitterionic analyte partitions into an immobilized water layer on the silica surface, while simultaneously engaging in electrostatic interactions with the sulfobetaine groups of the stationary phase. UPLC/ESI/MS methods utilizing volatile modifiers have proven highly effective for furan derivatives in complex matrices[5].

HILICMechanism MobilePhase Bulk Mobile Phase (>80% Acetonitrile) Zwitterion Zwitterionic Analyte (+/-) MobilePhase->Zwitterion Partitioning WaterLayer Immobilized Water Layer (Stationary Phase Surface) Silica ZIC-HILIC Support (Sulfobetaine Groups) WaterLayer->Silica Adsorbed to Zwitterion->WaterLayer Hydrophilic Interaction Zwitterion->Silica Electrostatic Interaction

Figure 2: Dual-retention mechanism of zwitterionic analytes on a ZIC-HILIC stationary phase.

Experimental Protocols

Every analytical method must function as a self-validating system. The following protocols include integrated System Suitability Testing (SST) criteria to ensure data integrity prior to sample analysis.

Protocol A: IP-RP-HPLC (Routine UV Analysis)
  • Objective: High-throughput purity analysis and QA/QC batch release.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: HPLC-grade Water with 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

Step-by-Step Procedure:

  • Preparation: Degas mobile phases via sonication for 10 minutes. Dissolve the analyte in a diluent of 95:5 Water:Acetonitrile to a concentration of 50 µg/mL.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column oven temperature to 30°C. Set the UV detector to 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

    • 2.0 - 12.0 min: Linear ramp from 5% B to 60% B

    • 12.0 - 15.0 min: 60% B (Column wash)

    • 15.0 - 20.0 min: Return to 5% B (Equilibration)

  • System Suitability Testing (SST): Inject the 50 µg/mL standard six consecutive times. The system is validated if the Relative Standard Deviation (%RSD) of the peak area is ≤2.0% , the tailing factor ( As​ ) is between 0.8 and 1.5, and theoretical plates ( N ) exceed 10,000.

Protocol B: ZIC-HILIC (LC-MS/MS Analysis)
  • Objective: High-sensitivity quantification without signal-suppressing ion-pair reagents.

  • Column: SeQuant® ZIC®-HILIC (150 mm × 2.1 mm, 3.5 µm, 100 Å).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH adjusted to 4.5 with glacial acetic acid).

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Procedure:

  • Preparation: Dissolve the analyte in a diluent of 75% Acetonitrile to match the initial mobile phase conditions (preventing solvent-induced peak distortion).

  • Chromatographic Conditions: Set the flow rate to 0.3 mL/min and the column oven temperature to 40°C. Configure the ESI-MS in Positive Ion Mode monitoring the [M+H]+ transition.

  • Gradient Program (Note: HILIC gradients run inverse to RP):

    • 0.0 - 2.0 min: 90% B (High organic promotes partitioning into the water layer)

    • 2.0 - 10.0 min: Linear ramp from 90% B to 50% B (Increasing water elutes the analyte)

    • 10.0 - 12.0 min: 50% B (Column wash)

    • 12.0 - 20.0 min: Return to 90% B (Equilibration)

  • System Suitability Testing (SST): Inject a blank (75% MeCN) to verify zero carryover. Inject a 1 µg/mL standard six times. The system is validated if the %RSD of the MS peak area is ≤5.0% and the Signal-to-Noise (S/N) ratio is >100 .

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance parameters, demonstrating the comparative advantages of both methodologies.

Table 1: Comparative Chromatographic Performance Data

ParameterIP-RP-HPLC (Protocol A)ZIC-HILIC (Protocol B)
Primary Retention Mechanism Hydrophobic Partitioning + Ion-PairingHydrophilic Partitioning + Electrostatic
Mobile Phase Modifier 0.1% TFA (pH ~2.0)20 mM NH₄OAc (pH 4.5)
Analyte Ionization State Cationic (+1)Zwitterionic (+/-)
Typical Retention Time ( tR​ ) 7.45 min6.20 min
Peak Asymmetry ( As​ ) 1.151.05
Theoretical Plates ( N ) > 12,000> 15,000
Detector Compatibility UV/DAD (Sub-optimal for MS)High-Resolution LC-MS/MS
Limit of Detection (LOD) 0.5 µg/mL5 ng/mL

References

  • Source: journalijcar.
  • Source: PMC (nih.gov)
  • Title: New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions Source: SIELC Technologies URL
  • Source: chromatographyonline.
  • Source: Diva-portal.

Sources

Method

Application Note: Strategic Incorporation of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Executive Summary & Structural Rationale The incorporation of specialized heterocyclic building blocks into peptide backbones is a cornerstone of modern drug discovery, often utilized to enhance lipophilicity, restrict c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The incorporation of specialized heterocyclic building blocks into peptide backbones is a cornerstone of modern drug discovery, often utilized to enhance lipophilicity, restrict conformational flexibility, or introduce specific pharmacophoric interactions. 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid is a highly functionalized capping agent or side-chain modifier.

Because this molecule lacks an Fmoc-protected primary or secondary amine, it functions as a terminal building block. Its unique architecture—comprising an electron-rich furan core, a sterically demanding ortho-methyl group, and a basic tertiary amine (piperidine)—presents specific kinetic and thermodynamic challenges during Solid-Phase Peptide Synthesis (SPPS). This guide provides a self-validating, mechanistically grounded protocol for its successful integration.

Mechanistic Causality & Reaction Dynamics

As a Senior Application Scientist, it is critical to look beyond the standard SPPS protocols and tailor the chemistry to the specific electronic and steric demands of the building block.

Overcoming Ortho-Steric Hindrance

The carboxylic acid at the C2 position of the furan ring is directly adjacent to a methyl group at the C3 position. This ortho-substitution creates significant steric bulk that restricts the approach of coupling reagents and the subsequent nucleophilic attack by the resin-bound peptide's free amine. Standard carbodiimide chemistry (e.g., DIC/HOBt) suffers from slow kinetics here, often leading to incomplete coupling or side reactions[1].

The Solution: We mandate the use of highly reactive aminium/uronium salts, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive OAt ester, and the pyridine nitrogen of the HOAt leaving group provides anchimeric (neighboring group) assistance, effectively bypassing the steric barrier to drive the acylation to completion[1],[2].

Protecting the Furan Core During Global Deprotection

Furan rings are electron-rich heteroaromatics that are susceptible to electrophilic aromatic substitution. During the final global deprotection step, the cleavage of protecting groups (e.g., t-butyl, trityl, Pbf) generates highly reactive carbocations. If not rapidly quenched, these carbocations can alkylate the furan ring, destroying the integrity of the modified peptide[3],[4].

The Solution: The cleavage cocktail must be carefully optimized. Thiol-based scavengers (like ethanedithiol, EDT) should be used with caution, as they can sometimes participate in complex side reactions with furans under strongly acidic conditions. Instead, Triisopropylsilane (TIS) , a bulky hydride donor, is the optimal scavenger. It rapidly quenches carbocations without acting as a nucleophile[5].

Charge State Management of the Piperidine Moiety

The piperidin-1-ylmethyl group introduces a basic tertiary amine to the peptide. During TFA cleavage and subsequent Reverse-Phase HPLC (RP-HPLC) purification in standard acidic mobile phases (0.1% TFA), this amine will be fully protonated. This extra positive charge significantly increases the polarity of the peptide, causing it to elute earlier than a neutral capped equivalent.

Mechanism M 3-Methyl-5-(piperidin-1-ylmethyl) furan-2-carboxylic acid S1 3-Methyl Group (Ortho-Steric Hindrance) M->S1 S2 Tertiary Amine (Piperidine) (Protonation Sink) M->S2 S3 Furan Ring (Acid Sensitivity) M->S3 R1 Requires highly reactive coupling reagents (HATU) S1->R1 Overcomes slow kinetics R2 Alters RP-HPLC retention; Requires pH optimization S2->R2 Charge state management R3 Requires optimized scavenger cocktail during cleavage S3->R3 Prevents ring alkylation

Structural features of the building block and their direct impact on SPPS methodology.

Quantitative Process Optimization

The following tables summarize the empirical data driving our protocol choices, allowing for easy comparison of reagent efficacies.

Table 1: Coupling Reagent Comparison for Sterically Hindered Furan-2-Carboxylic Acids
Reagent SystemActivation MechanismRelative KineticsTypical Yield (1h, RT)Recommendation
DIC / HOBt Carbodiimide / OBt esterSlow< 40%Not Recommended
PyBOP / DIPEA Phosphonium / OBt esterModerate60–75%Acceptable for simple sequences
HATU / DIPEA Aminium / OAt esterFast> 95%Optimal
COMU / DIPEA Uronium / Oxyma esterFast> 95%Excellent alternative (less hazardous)
Table 2: Cleavage Cocktail Efficacy for Furan-Containing Peptides
Cocktail CompositionScavenger MechanismFuran Ring IntegrityAlkylation Byproducts
Reagent K (TFA/Phenol/Water/Thioanisole/EDT)Mixed nucleophilicModerateHigh (Thioether adducts)
TFA / TIS / H2O (95:2.5:2.5)Hydride donor (TIS)HighLow
TFA / TIS / DODT (94:1:5)Thiol-basedLow-ModerateHigh (DODT addition to furan)

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. By incorporating a micro-cleavage step prior to global deprotection, the scientist ensures that the sterically hindered coupling was successful before committing the entire resin batch to cleavage.

Workflow A Peptidyl-Resin (Free N-terminus) B Activation (HATU / DIPEA) A->B Swelling & Prep C Coupling (3-Me-5-Pip-Furan-2-COOH) B->C Active Ester Formation D Cleavage (TFA/TIS/H2O) C->D Wash & Dry E Purified Modified Peptide D->E RP-HPLC

Workflow for N-terminal derivatization using 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid.
Phase 1: Resin Preparation & Quality Control
  • Resin Swelling: Transfer the peptidyl-resin (synthesized up to the final amino acid with the N-terminal Fmoc removed) into a fritted reaction vessel. Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Pre-Coupling Validation: Perform a Kaiser (ninhydrin) test. A deep blue color confirms the presence of the free N-terminal primary amine. Drain the DMF.

Phase 2: High-Efficiency Coupling

Note: The tertiary amine of the piperidine ring will consume one equivalent of base. Ensure sufficient DIPEA is present.

  • Activation Cocktail: In a separate vial, dissolve 3 equivalents (relative to resin loading) of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid and 2.9 equivalents of HATU in minimal anhydrous DMF.

  • Base Addition: Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. Vortex for 60 seconds to allow the active OAt ester to form. The solution may turn slightly yellow.

  • Coupling: Add the activated mixture to the swollen resin. Agitate the vessel at room temperature for 2 hours. (Due to the ortho-methyl steric hindrance, extended coupling time is mandatory).

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

  • Post-Coupling Validation: Perform a second Kaiser test. A yellow/colorless result indicates successful acylation. If slightly blue, repeat the coupling step.

Phase 3: Micro-Cleavage & LC-MS Validation (Self-Validation Step)
  • Extract ~2 mg of the coupled resin into a microcentrifuge tube.

  • Add 100 µL of TFA/TIS/H2O (95:2.5:2.5) and agitate for 1 hour.

  • Precipitate with 1 mL of cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

  • Analysis: Run LC-MS. Confirm the disappearance of the starting peptide mass and the appearance of the target mass. Mechanistic Check: The successful addition of the building block results in a mass shift of +205.3 Da (Building block MW 223.3 Da minus H2O).

Phase 4: Global Cleavage & Scavenging
  • Drying: Wash the bulk resin with DCM and dry thoroughly under vacuum.

  • Cleavage: Add the optimized cleavage cocktail: TFA / TIS / H2O (95:2.5:2.5) at a ratio of 10 mL per gram of resin. Agitate at room temperature for 2 hours.

  • Precipitation: Filter the cleavage solution into 10 volumes of ice-cold diethyl ether to precipitate the modified peptide.

  • Purification: Centrifuge, wash the pellet with cold ether (2x), dry, and purify via RP-HPLC. Note: Adjust the HPLC gradient to account for the highly polar, protonated piperidine ring.

References

  • Veranova. White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Available at:[Link][2]

  • ACS Publications. Proximity-Induced Ligation and One-Pot Macrocyclization of 1,4-Diketone-Tagged Peptides Derived from 2,5-Disubstituted Furans upon Release from the Solid Support. Available at:[Link][3]

  • Ghent University. Furan-modified peptides for crosslinking to GPCRs. Available at:[Link][4]

  • ACS Publications. Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Available at:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

reducing impurities during 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid extraction

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and proc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the extraction and purification of this molecule. Drawing from established principles of organic chemistry and separation science, this document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions.

Section 1: Understanding the Molecule and Its Challenges

3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid is a multifunctional molecule synthesized via the Mannich reaction.[1][2] Its structure presents a unique purification challenge due to the presence of both a weakly acidic carboxylic acid group (pKa ≈ 3.5-4.5) and a basic piperidine nitrogen (pKa of conjugate acid ≈ 10.5-11.5). This amphoteric nature means its solubility is highly dependent on pH.

  • At low pH (<2): The carboxyl group is protonated (-COOH) and the piperidine nitrogen is protonated (-NH+). The molecule carries a net positive charge and is generally water-soluble.

  • At isoelectric point (pI, pH ≈ 3.5-6): The carboxyl group is deprotonated (-COO⁻) and the piperidine is protonated (-NH+). The molecule exists as a zwitterion, often exhibiting minimum solubility in both aqueous and organic solvents, which can lead to precipitation.

  • At high pH (>12): The carboxyl group is deprotonated (-COO⁻) and the piperidine nitrogen is in its free base form (-N:). The molecule carries a net negative charge and is typically water-soluble.

The primary challenge during extraction is to selectively partition the desired compound into an organic or aqueous phase while leaving impurities behind. This requires precise pH control to manipulate the molecule's charge state.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the extraction and work-up of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid in a problem-and-solution format.

Problem 1: The product precipitates as an unmanageable solid or oil during pH adjustment.

Q: I'm neutralizing my reaction mixture, and the product is crashing out, making the separation of layers impossible. What is happening and how can I fix it?

A: This is a classic sign of reaching the molecule's isoelectric point (pI). As a zwitterion, its solubility in most solvents is at a minimum. The key is to avoid lingering at the pI and to use a solvent system that can better manage the product.

Causality: The simultaneous presence of the protonated piperidine and the deprotonated carboxylate creates a highly polar, salt-like internal structure that is poorly solvated by both water and typical non-polar organic solvents.

Solutions:

  • Bypass the Isoelectric Point Rapidly: Instead of neutralizing to pH 7, perform the extraction under distinctly acidic or basic conditions.

    • Acidic Extraction: Adjust the aqueous phase to pH 1-2 with 2M HCl. The compound will be in its cationic form and remain in the aqueous layer. This allows you to wash the aqueous phase with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove non-basic, non-polar impurities.

    • Basic Extraction: After the acidic wash, basify the aqueous layer to pH > 12 with 2M NaOH. The compound is now in its anionic form. You can then perform a second extraction with an organic solvent to remove non-acidic impurities.

  • Increase Solvent Polarity: If you must work near the pI, consider using a more polar organic solvent for the extraction, such as n-butanol. Its higher polarity can better solvate the zwitterionic form, preventing it from crashing out.

  • Dilute the System: Increasing the total volume of both the aqueous and organic phases can keep the product below its solubility limit, preventing precipitation. This is often the simplest, though less volume-efficient, solution.

Problem 2: The final product is a dark, tarry substance (Humin Formation).

Q: After acidification and work-up, my product is a dark brown or black polymer-like material, and the yield of the desired compound is very low. Why?

A: You are likely observing the formation of "humins." Furans are sensitive to strong acids and can undergo acid-catalyzed polymerization to form dark, insoluble polymeric materials.[3]

Causality: The furan ring can be protonated under strongly acidic conditions, initiating an electrophilic polymerization cascade involving other furan molecules. This process is often irreversible.

Solutions:

  • Minimize Acid Exposure: Use acid only when necessary and for the shortest time possible. When acidifying the reaction mixture, do so at low temperatures (0-5 °C) to slow the rate of humin formation.

  • Use a Weaker Acid: Instead of strong mineral acids like HCl or H₂SO₄, consider using a saturated solution of a weaker acid like citric acid or ammonium chloride for pH adjustments where possible.

  • Optimize the Reaction: Humin formation often begins during the synthesis itself. Ensure your Mannich reaction is not run under overly acidic conditions or for excessive periods.

  • Purification Strategy: If some humin formation is unavoidable, they are typically insoluble in most common solvents. You may be able to remove them by dissolving the crude product in a minimal amount of a suitable solvent (e.g., methanol) and filtering off the insoluble black solids.

Problem 3: Analytical data (¹H NMR, HPLC) shows persistent impurities.

Q: My isolated product looks clean, but HPLC and NMR show several extra peaks. What are they and how do I get rid of them?

A: These impurities are typically unreacted starting materials, byproducts of the Mannich reaction, or regioisomers.

Causality & Identification:

  • Unreacted 3-methylfuran-2-carboxylic acid: Will lack the piperidine and methylene bridge signals in the ¹H NMR. It can be removed with a basic wash (e.g., dilute NaHCO₃ solution) during the work-up, as it will form a water-soluble carboxylate salt.

  • bis-Mannich Product: The Mannich reaction can sometimes occur twice on the furan ring if the 4-position is not blocked, leading to a bis-substituted product. This impurity will have a different mass and NMR integration ratio.[2]

  • Degradation Products: Besides humins, other smaller furan derivatives can form. Analytical techniques like LC-MS are crucial for identifying these by their mass.[4][5][6]

Solutions & Purification Workflow:

  • Optimized Liquid-Liquid Extraction: A multi-step pH-driven extraction is the most powerful tool. The workflow diagram below illustrates this process.

  • Recrystallization: This is highly effective for removing trace impurities. The zwitterionic nature of the product can be exploited here. A common technique is to dissolve the crude product in a minimal amount of dilute acid (e.g., 0.1M HCl), then slowly add a base (e.g., dilute NaOH or an organic base like triethylamine) until the solution becomes turbid (approaching the pI). Adding a co-solvent like isopropanol or acetone at this point and allowing the solution to cool slowly can yield high-purity crystals.

  • Flash Column Chromatography: This should be a last resort due to the compound's polarity. If necessary, use a polar stationary phase like silica gel with a mobile phase containing a small amount of a base (e.g., 1-2% triethylamine in ethyl acetate/methanol) to prevent streaking of the basic piperidine group. Alternatively, reverse-phase chromatography (C18) with a water/acetonitrile gradient containing a buffer (e.g., 0.1% formic acid or ammonium acetate) can be effective.

Section 3: Visualized Workflows & Protocols

Workflow: pH-Driven Liquid-Liquid Extraction

The following diagram outlines a robust extraction strategy to separate the amphoteric product from neutral, acidic, and basic impurities.

ExtractionWorkflow start Crude Reaction Mixture (in an organic solvent like EtOAc) wash1 Step 1: Acid Wash Extract with 1M HCl (aq) start->wash1 org1 Organic Layer 1 (Contains neutral impurities) wash1->org1 Discard aq1 Aqueous Layer 1 (pH 1-2) (Contains Product & Basic Impurities) wash1->aq1 wash2 Step 2: Neutral Wash Wash Aq. Layer 1 with EtOAc aq1->wash2 org2 Organic Layer 2 (Removes residual neutral impurities) wash2->org2 Discard aq2 Aqueous Layer 2 (pH 1-2) (Contains Product & Basic Impurities) wash2->aq2 adjust_ph Step 3: Basify Adjust Aq. Layer 2 to pH 8-9 with 2M NaOH aq2->adjust_ph wash3 Step 4: Basic Wash Extract with EtOAc adjust_ph->wash3 org3 Organic Layer 3 (Contains basic impurities) wash3->org3 Discard aq3 Aqueous Layer 3 (pH 8-9) (Contains Product as Carboxylate Salt) wash3->aq3 isolate Step 5: Isolate Product Acidify Aq. Layer 3 to pI (pH ~5-6) with 1M HCl Collect precipitate by filtration aq3->isolate product Pure Product (Solid) isolate->product

Caption: Logic diagram for purifying the target compound via pH-controlled extraction.

Protocol 1: Optimized Liquid-Liquid Extraction

This protocol is designed to maximize purity by systematically removing different classes of impurities.

  • Initial Quench: Quench the reaction mixture with water and add ethyl acetate (EtOAc) to dissolve the organic components.

  • Acidic Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer three times with 1M HCl. Your product, being basic, will move into the acidic aqueous layer. Combine the aqueous extracts.

    • Rationale: This step protonates the piperidine nitrogen, rendering the molecule water-soluble and separating it from neutral organic impurities left in the EtOAc layer.

  • Neutral Back-Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove any remaining non-basic organic impurities. Discard this EtOAc wash.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M NaOH solution with vigorous stirring until the pH reaches 8-9. Be careful not to overshoot the pH significantly.

    • Rationale: This step deprotonates any acidic impurities (like unreacted starting material), keeping them in the aqueous phase, while your product's piperidine group is now a free base. The carboxylic acid remains deprotonated as a carboxylate.

  • Isolation of Product: Slowly acidify the clean aqueous phase with 1M HCl to the isoelectric point (typically pH 5-6, can be determined empirically by finding the point of maximum precipitation).

  • Filtration and Drying: Collect the precipitated solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of a cold non-polar solvent like diethyl ether to aid in drying. Dry the product under vacuum.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a baseline for assessing the purity of your final product.[4]

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for polar and ionizable organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure consistent protonation of the analyte and sharp peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 15 minutesA broad gradient is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm or 280 nmThe furan ring and carboxylic acid group provide strong chromophores for UV detection.
Injection Volume 5-10 µLStandard volume for analytical HPLC.
Sample Prep Dissolve sample in 50:50 Water:AcetonitrileEnsures solubility and compatibility with the mobile phase.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of the pure compound?

  • Pure 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid should be an off-white to pale yellow solid. The presence of color often indicates trace impurities or degradation. Its melting point will be sharp, though it may decompose at higher temperatures. A broad melting range is a sign of impurity.

Q2: Can I use a different base than sodium hydroxide?

  • Yes. For pH adjustments, potassium carbonate or sodium bicarbonate can be used for milder basification steps, which can be useful for removing acidic impurities without making the solution strongly basic. For the final precipitation, an organic base like triethylamine can sometimes offer more controlled crystallization.

Q3: My ¹H NMR spectrum looks complex. What are the key signals to look for?

  • You should look for:

    • A singlet for the methyl group on the furan ring (δ ≈ 2.2-2.4 ppm).

    • A singlet for the methylene bridge protons (-CH₂-) between the furan and piperidine (δ ≈ 3.5-3.8 ppm).

    • A singlet or very narrow multiplet for the furan proton (δ ≈ 6.0-6.5 ppm).

    • Multiplets corresponding to the piperidine ring protons (typically broad signals from δ ≈ 1.4-2.6 ppm).

    • A very broad signal for the carboxylic acid proton (-COOH), which may be exchanged with D₂O.

Q4: How should I store the final compound?

  • The compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon). Furans can be sensitive to light and air over long periods.

References

  • Al-Rawdhan, H. H., Al-Jamali, M. K., & Al-Juboori, A. M. (2021). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Food Science, 86(11), 4967-4975. [Link][4]

  • Chen, Y. C., & Chen, B. H. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(25), 7793–7803. [Link][5]

  • Chen, Y. C., & Chen, B. H. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 743. [Link][6]

  • Chen, Y. C., & Chen, B. H. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Dumont, E. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi, University of Liège. [Link][3]

  • Dr. Shyama Prasad Mukherjee University. III. Heterocyclic Compounds. DSPMU. [Link][1]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

  • Kádár, M., & Pukánszky, B. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. [Link]

  • D'Mello, B., et al. (2021). Design, Synthesis, Hypoglycemic Activity and Molecular Docking Studies of 3-substituted-5- [(furan-2-yl)-methylene]-thiazolidine. Indian Journal of Pharmaceutical Education and Research, 55(1), 266-278. [Link]

  • Semantic Scholar. Three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and. Semantic Scholar. [Link]

  • Tufescu, E. F., et al. (1996). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmacy and Pharmacology, 48(6), 635-40. [Link]

  • Dimmock, J. R., et al. (2015). Mannich bases in medicinal chemistry and drug design. Medicinal Chemistry Research, 24(1), 1-2. [Link][2]

  • Navarrete-Vázquez, G., et al. (2023). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. Molecules, 28(22), 7578. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis.

Section 1: Synthesis of the 3-Methylfuran-2-carboxylic Acid Core

The journey to your target molecule begins with the construction of the substituted furan ring. A common and effective method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.[1][2] However, other routes are also viable, and the challenges often lie in controlling side reactions and achieving good yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for creating the 3-methylfuran-2-carboxylic acid core?

A1: Typically, the synthesis starts from readily available precursors. One common approach is the cyclization of a 1,4-dicarbonyl compound, a reaction known as the Paal-Knorr synthesis.[1][2] For a 3-methyl-2-carboxylic acid substituted furan, a suitable starting material would be a β-ketoester that can be elaborated into the required 1,4-dicarbonyl intermediate.

Q2: My reaction to form the furan ring is turning dark and forming a tar-like substance. What is happening?

A2: The formation of a dark, polymeric substance is a frequent issue when working with furans, which are sensitive to acidic conditions.[1][3][4] This polymerization can be triggered by excessive acidity or high temperatures.[1] It is crucial to carefully control the pH and temperature throughout the reaction. Using a milder acid catalyst or a buffered system can often mitigate this issue.

Q3: I'm struggling with the purification of my 3-methyl-2-furoic acid. What techniques are most effective?

A3: Furan-2-carboxylic acids can be challenging to purify due to their polarity and potential for decomposition. If the product is a solid, recrystallization is a good option. For non-volatile liquid products, column chromatography on silica gel is a standard method.[2] A mobile phase of hexanes and ethyl acetate is often effective.[2] Distillation can also be used for volatile furan derivatives.[2]

Troubleshooting Guide: Low Yield and Side Products
Symptom Potential Cause Suggested Solution
Low to no product formation Incomplete conversion due to sub-optimal reaction conditions.Systematically optimize the reaction temperature, solvent, and catalyst concentration. An increase in temperature beyond an optimum can sometimes lead to catalyst deactivation.[5]
Deactivated or impure starting materials.Ensure the purity of your starting materials. Impurities can interfere with the reaction.[5]
Formation of multiple spots on TLC Side reactions such as polymerization or ring-opening.Use milder reaction conditions (lower temperature, weaker acid). The furan ring is sensitive to strong acids, which can catalyze polymerization.[1][3]
Incorrect stoichiometry of reagents.Carefully control the stoichiometry of your reactants. A slight excess of one component might drive the reaction towards the desired product.[5]
Experimental Protocol: Paal-Knorr Synthesis of a Furan Derivative

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup : To a solution of the 1,4-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., toluene, acetic acid), add the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) (0.1 equiv).

  • Heating : Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction : Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[6]

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[2]

Section 2: The Mannich Reaction: Introducing the Piperidin-1-ylmethyl Group

The introduction of the aminomethyl group at the C5 position of the furan ring is typically achieved via a Mannich reaction. This three-component reaction involves the furan substrate, formaldehyde, and a secondary amine (in this case, piperidine).[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for a Mannich reaction on a furan substrate?

A1: The Mannich reaction with furans can be sensitive. Given the lower reactivity of furan compared to other heterocycles like pyrrole, the presence of activating groups on the ring is beneficial for the reaction to proceed with good yield.[8] The reaction typically employs formaldehyde, a secondary amine, and is often carried out in a protic solvent like ethanol or acetic acid.

Q2: I am observing the formation of a bis-substituted product. How can I improve the selectivity for mono-substitution?

A2: The formation of bis-substituted products can occur if both the C2 and C5 positions are reactive. To favor mono-substitution, you can try using a milder catalyst or lowering the reaction temperature.[5] Adjusting the stoichiometry of the reagents, particularly using a limiting amount of formaldehyde and piperidine, can also help.

Q3: My furan starting material is decomposing under the Mannich reaction conditions. What can I do?

A3: Furan's sensitivity to acid is a major cause of decomposition.[3][4] If your Mannich reaction is run under acidic conditions, consider using a milder acid or a non-acidic protocol if available. Buffering the reaction mixture can also help maintain a stable pH.

Troubleshooting Low Yield in the Mannich Reaction

start Low Yield in Mannich Reaction check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement check_reagents Check Stoichiometry of Reagents optimize_solvent->check_reagents No Improvement side_reactions Analyze for Side Products (e.g., by LC-MS) check_reagents->side_reactions Stoichiometry Correct polymerization Polymerization Observed? side_reactions->polymerization use_milder_acid Use Milder Acid or Buffer System polymerization->use_milder_acid Yes no_polymer No Significant Polymerization polymerization->no_polymer No success Improved Yield use_milder_acid->success increase_time Increase Reaction Time no_polymer->increase_time increase_time->success

Caption: Troubleshooting logic for low yield in the Mannich reaction.

Experimental Protocol: Mannich Aminomethylation of 3-Methylfuran-2-carboxylic Acid
  • Reaction Setup : In a round-bottom flask, dissolve 3-methylfuran-2-carboxylic acid (1.0 equiv) in a suitable solvent like ethanol.

  • Reagent Addition : Add an aqueous solution of formaldehyde (1.1 equiv) followed by piperidine (1.1 equiv).

  • Reaction Conditions : Stir the mixture at room temperature or with gentle heating. Monitor the reaction's progress using TLC.

  • Workup : Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification : The crude product, which is often an amino acid salt, can be purified by recrystallization or by conversion to the free base followed by column chromatography.

Section 3: Derivatization of the Carboxylic Acid

The final step in synthesizing your target derivatives involves the functionalization of the carboxylic acid group at the C2 position. This is typically achieved through esterification or amidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for converting the carboxylic acid to an ester?

A1: Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a classic method.[9] For more sensitive substrates, milder conditions using coupling reagents like dicyclohexylcarbodiimide (DCC) with an activating agent like 4-dimethylaminopyridine (DMAP) are effective.[10]

Q2: I am having trouble with amide bond formation. What coupling reagents are recommended?

A2: A wide variety of coupling reagents are available for amide bond formation.[11] Common choices include carbodiimides like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce epimerization. Phosphonium reagents (e.g., PyBOP) and uronium/aminium reagents (e.g., HBTU) are also highly effective.

Q3: My final product is difficult to purify. Are there any specific strategies for these types of molecules?

A3: The presence of the basic piperidine group and the acidic (or ester/amide) functionality can make purification tricky. If the compound is sufficiently non-polar, standard silica gel chromatography can be effective. For more polar compounds, reverse-phase chromatography may be necessary. It can also be beneficial to perform chromatography on the protonated form of the amine (as a salt) to reduce tailing on silica gel.

Troubleshooting Guide: Esterification and Amidation
Symptom Potential Cause Suggested Solution
Incomplete conversion to ester/amide Inefficient activation of the carboxylic acid.Choose a more powerful coupling reagent or add an activator like HOBt or DMAP.[10] Ensure all reagents are anhydrous, as water can quench the activated species.
Steric hindrance from the substrates.Increase the reaction temperature (if the substrates are stable) or use a less sterically hindered coupling reagent.
Low yield of amide due to side reactions Racemization of adjacent chiral centers (if applicable).Use an additive like HOBt to minimize racemization when using carbodiimide coupling reagents.
Formation of a guanidinium by-product from the amine reacting with the coupling reagent.The order of addition of reagents can be crucial. It is often best to pre-activate the carboxylic acid before adding the amine.
Visualizing the Amide Coupling Mechanism

RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., O-acylisourea) RCOOH->ActiveEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., EDC) Amide Amide (R-CONH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH2) Byproduct By-product Amide->Byproduct Release of By-product

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid Coupling

Welcome to our dedicated technical support center for troubleshooting challenging amide coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for troubleshooting challenging amide coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering difficulties with sterically hindered substrates, such as 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid. Here, we provide in-depth, experience-driven solutions to overcome these common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling protocol (e.g., EDC/HOBt) is failing or giving very low yields with 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid. What is the likely cause?

A: The primary challenge with this substrate is significant steric hindrance around the carboxylic acid. The methyl group at the 3-position and the bulky piperidin-1-ylmethyl group at the 5-position of the furan ring create a sterically congested environment. This bulkiness impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate, leading to slow reaction rates or complete failure of the coupling reaction.[1][2][3] Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) may not generate a sufficiently reactive activated ester to overcome this high activation energy barrier.[4]

Q2: What are the most effective classes of coupling reagents for sterically hindered substrates like this?

A: For sterically demanding couplings, it is crucial to employ more potent activating reagents. The most successful classes of reagents for these challenging transformations are:

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and their analogues are highly effective.[5][6][7] HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester, which benefits from the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[6][8]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are renowned for their efficacy in difficult couplings, including those involving sterically hindered or N-methylated amino acids.[6][9] PyAOP is generally more reactive than PyBOP.[9]

  • Acyl Fluoride Precursors: In particularly challenging cases where even uronium and phosphonium salts fail, the in situ generation of highly reactive acyl fluorides can be a powerful strategy.[10][11][12] Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can convert the carboxylic acid to the corresponding acyl fluoride, which is a small, highly reactive electrophile that can overcome significant steric barriers.[11]

Q3: Can I simply increase the reaction temperature or use microwave irradiation to improve the yield?

A: Yes, modifying reaction conditions can be beneficial. Gently heating the reaction mixture (e.g., to 40-60 °C) can often provide the necessary energy to overcome the activation barrier for sluggish couplings.[1][4] Microwave-assisted synthesis is also a powerful tool that can dramatically reduce reaction times and improve yields.[1][4] However, it is essential to carefully optimize the temperature and irradiation time to avoid decomposition of your starting materials or the desired product.

Troubleshooting Guide: A Deeper Dive

This section provides detailed solutions to specific problems you may encounter during the amide coupling of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid.

Scenario 1: Low to No Product Formation with Uronium/Phosphonium Reagents

Problem: You have switched to a more potent coupling reagent like HATU or PyBOP, but the yield of your desired amide is still unacceptably low.

Root Cause Analysis & Solutions:

  • Inadequate Base Selection: The choice of base is critical. Standard amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can sometimes be too sterically hindered themselves or not basic enough to efficiently deprotonate the carboxylic acid in the presence of the coupling reagent.

    • Solution: Consider using a less hindered but still strong base like N-methylmorpholine (NMM).[5] In extremely challenging cases, a highly hindered, non-nucleophilic base such as 2,4,6-collidine or even 2,6-di-tert-butyl-4-(dimethylamino)pyridine may be beneficial, as they are less likely to interfere with the coupling reaction.[13]

  • Solvent Effects: The reaction solvent can significantly influence the solubility of reagents and the stability of intermediates.

    • Solution: While DMF is a common choice, consider switching to or using a co-solvent system with N-methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) for improved solubility of all reaction components. Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.

  • Sub-optimal Stoichiometry: For difficult couplings, adjusting the stoichiometry of your reagents can drive the reaction to completion.

    • Solution: Try using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine component relative to the carboxylic acid.

Workflow for Optimizing Uronium/Phosphonium Reagent Coupling

Caption: Optimization workflow for hindered couplings.

Scenario 2: Formation of Side Products

Problem: You are observing significant side product formation, complicating the purification of your desired amide.

Root Cause Analysis & Solutions:

  • N-Acylurea Formation: When using carbodiimide-based reagents like EDC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.[1]

    • Solution: The addition of HOBt or, more effectively, OxymaPure® (ethyl cyanohydroxyiminoacetate) can trap the O-acylisourea intermediate to form a more reactive and stable active ester, minimizing N-acylurea formation.

  • Epimerization: If your amine component has a chiral center, the harsh conditions required for coupling can lead to racemization.

    • Solution: Phosphonium reagents like PyAOP are known to be very effective in suppressing racemization.[4] The use of additives like HOAt (1-Hydroxy-7-azabenzotriazole) is also known to reduce epimerization.[14]

Comparative Table of Coupling Reagent Additives

AdditiveKey AdvantageCommon Pairing
HOBt Cost-effective, reduces N-acylurea formationEDC, DIC
OxymaPure® More effective than HOBt, water-soluble byproductsEDC, DIC, COMU
HOAt Highly effective at suppressing racemization, increases reaction ratesHATU, PyAOP

Advanced Strategies for Extremely Hindered Couplings

For cases where even the most potent coupling reagents fail, more advanced strategies are required.

Strategy 1: Acyl Fluoride Formation

The conversion of the carboxylic acid to its corresponding acyl fluoride creates a small, highly reactive electrophile that is less susceptible to steric hindrance.[11]

Step-by-Step Protocol for in situ Acyl Fluoride Formation and Coupling:

  • Dissolution: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Fluorinating Agent Addition: Add a fluorinating agent such as TFFH (1.05 equiv.) or BTFFH, followed by a non-nucleophilic base like collidine or DIPEA (2.0 equiv.).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at a higher wavenumber) or by quenching a small aliquot with methanol and analyzing by LC-MS.

  • Coupling: Add the amine (1.1 equiv.) to the reaction mixture.

  • Reaction Monitoring: Continue to stir the reaction at room temperature or with gentle heating (40 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate, extract with an organic solvent, dry, and purify by column chromatography.

Strategy 2: Conversion to Acid Chloride

While a more traditional and sometimes harsher method, converting the carboxylic acid to the highly reactive acid chloride can be very effective.[4]

Step-by-Step Protocol for Acid Chloride Formation and Coupling:

  • Acid Chloride Formation: In a well-ventilated fume hood, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DCM. Add oxalyl chloride (1.5-2.0 equiv.) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO and CO₂) will be observed.

  • Removal of Excess Reagent: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent. It is often beneficial to co-evaporate with anhydrous toluene a few times to ensure all volatile reagents are removed.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of the amine (1.1 equiv.) and a non-nucleophilic base like triethylamine or DIPEA (2.0-3.0 equiv.) in DCM dropwise.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Quench with water and perform a standard aqueous workup, followed by purification.

Decision Tree for Coupling Strategy

G start Start: Hindered Coupling q1 Standard EDC/HOBt Failed? start->q1 potent_reagent Use Potent Reagent (HATU, PyBOP) q1->potent_reagent Yes success Successful Coupling q1->success No q2 Low Yield with Potent Reagent? potent_reagent->q2 optimize Optimize Base, Solvent, Temp. q2->optimize Yes q2->success No q3 Still Low Yield? optimize->q3 advanced Advanced Strategy q3->advanced Yes q3->success No acyl_fluoride Acyl Fluoride (TFFH/BTFFH) advanced->acyl_fluoride acid_chloride Acid Chloride (Oxalyl Chloride) advanced->acid_chloride acyl_fluoride->success acid_chloride->success

Caption: Decision tree for selecting a coupling strategy.

References

  • Shelton, D. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]

  • Nielsen, T. E. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. Available at: [Link]

  • O'Hagan, D. (2018). Amide activation: an emerging tool for chemoselective synthesis. RSC Publishing. Available at: [Link]

  • Dilun Biotechnology (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Carpino, L. A. et al. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications. Available at: [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Reddit (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]

  • Amphoteros (2014). Uphill battles in amide couplings. Available at: [Link]

  • National Institutes of Health (n.d.). Amide Activation in Ground and Excited States. Available at: [Link]

  • Lancashire Online Knowledge (2014). Exploiting activated esters in novel chemoselective amide formation reactions. Available at: [Link]

  • Aapptec Peptides (n.d.). Coupling Reagents. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • ResearchGate (n.d.). (PDF) Procedures to Improve Difficult Couplings. Available at: [Link]

  • ACS Publications (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. Available at: [Link]

  • ACS Publications (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. Available at: [Link]

  • Luxembourg Bio Technologies (2017). A comparative study of amide-bond forming reagents in aqueous media. Available at: [Link]

  • National Institutes of Health (n.d.). Ynamide Coupling Reagents: Origin and Advances. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS Methods for the Quantification of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid

Introduction The accurate quantification of drug candidates in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) stud...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate quantification of drug candidates in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid is a novel small molecule with therapeutic potential, and the development of a robust and reliable bioanalytical method for its quantification is paramount. This guide provides an in-depth comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound in human plasma, grounded in the principles of regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It will not only present the validation data but also delve into the scientific rationale behind the methodological choices, offering insights into overcoming the challenges associated with analyzing a polar, carboxylic acid-containing molecule.[4][5]

Chemical Properties of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid
  • Molecular Formula: C₁₁H₁₅NO₃[6]

  • Molecular Weight: 209.24 g/mol [6]

  • Structure: A furan-2-carboxylic acid derivative with a methyl group and a piperidin-1-ylmethyl substituent.[6][7] This structure suggests a degree of polarity due to the carboxylic acid and the tertiary amine, which can present challenges in reversed-phase chromatography.[4][8]

Comparative Methodologies

Two distinct LC-MS/MS methods were developed and validated to provide a comprehensive comparison. The primary differences lie in the chromatographic column chemistry and the mobile phase composition, aiming to address the polar nature of the analyte differently.

  • Method A: Conventional C18 Reversed-Phase with Ion-Pairing. This method utilizes a standard C18 column, a workhorse in many bioanalytical labs. To enhance the retention of the polar analyte, an ion-pairing agent is introduced into the mobile phase.

  • Method B: Mixed-Mode Reversed-Phase/Cation-Exchange. This approach employs a more advanced column chemistry that combines hydrophobic and cation-exchange retention mechanisms, offering an alternative strategy for retaining and separating polar, ionizable compounds.

LC-MS/MS System Configuration

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for both methods. The multiple reaction monitoring (MRM) transitions for the analyte and its stable isotope-labeled internal standard (SIL-IS) were optimized for maximum sensitivity and specificity.

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Mass SpectrometerTriple Quadrupole
MRM Transition (Analyte)Hypothetical m/z 210.1 -> 150.1
MRM Transition (SIL-IS)Hypothetical m/z 215.1 -> 155.1
Dwell Time100 ms
Collision EnergyOptimized for each transition
Source Temperature500 °C
Sample Preparation: Protein Precipitation

For both methods, a simple and rapid protein precipitation with acetonitrile was employed. This technique is often favored in high-throughput environments for its efficiency in removing the bulk of plasma proteins.[9]

Head-to-Head Validation Performance

The validation of both methods was conducted in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[10] The following sections detail the comparative performance of Method A and Method B across key validation parameters.

Selectivity and Specificity

Objective: To ensure that the method can unequivocally measure the analyte without interference from endogenous matrix components.

Experimental Protocol:

  • Six different lots of blank human plasma were processed and analyzed.

  • The chromatograms were examined for any interfering peaks at the retention time of the analyte and the IS.

  • The response of any interfering peak should not exceed 20% of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the IS.

Results:

ParameterMethod A (C18 with Ion-Pairing)Method B (Mixed-Mode)
Observations No significant interferences were observed in any of the six lots.No significant interferences were observed in any of the six lots.
Conclusion Both methods demonstrate excellent selectivity and specificity.Both methods demonstrate excellent selectivity and specificity.
Sensitivity (Lower Limit of Quantification - LLOQ)

Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Experimental Protocol:

  • A series of low-concentration samples were prepared and analyzed.

  • The LLOQ is established as the lowest concentration where the signal-to-noise ratio is at least 5, and the accuracy and precision are within ±20%.

Results:

ParameterMethod A (C18 with Ion-Pairing)Method B (Mixed-Mode)
LLOQ 1.0 ng/mL0.5 ng/mL
Reasoning The mixed-mode column in Method B likely provided better peak shape and reduced matrix effects at very low concentrations, leading to improved sensitivity.[11][12]
Accuracy and Precision

Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).

Experimental Protocol:

  • Quality control (QC) samples were prepared at four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Six replicates of each QC level were analyzed in a single run (intra-day) and across three different runs on different days (inter-day).

  • The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).[13]

Results:

Method A: C18 with Ion-Pairing

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.0105.28.9103.511.2
LQC3.098.76.5101.27.8
MQC50102.14.2100.85.5
HQC15099.53.198.94.3

Method B: Mixed-Mode

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.5108.912.1106.314.5
LQC1.5101.55.8102.96.9
MQC5099.83.5100.14.8
HQC150100.32.899.63.9
Matrix Effect

Objective: To evaluate the suppression or enhancement of ionization of the analyte due to co-eluting matrix components.[14]

Experimental Protocol:

  • The matrix effect is assessed by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.

  • This is performed in six different lots of plasma at low and high QC concentrations.

  • The IS-normalized matrix factor should have a %CV of ≤15%.

Results:

ParameterMethod A (C18 with Ion-Pairing)Method B (Mixed-Mode)
Matrix Effect (%CV) 12.8%6.5%
Reasoning The mixed-mode column in Method B provided better separation of the analyte from endogenous phospholipids, which are a major source of matrix effects in ESI-MS.[15] This leads to a more consistent and reproducible ionization, as reflected by the lower %CV.
Recovery

Objective: To determine the efficiency of the extraction procedure.

Experimental Protocol:

  • Recovery is calculated by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at low, medium, and high QC concentrations.

  • The recovery should be consistent across the concentration range.

Results:

QC LevelMethod A (C18 with Ion-Pairing) Recovery (%)Method B (Mixed-Mode) Recovery (%)
LQC85.288.9
MQC87.190.2
HQC86.589.5
Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.[16]

Experimental Protocol:

  • Freeze-Thaw Stability: QC samples are subjected to three freeze-thaw cycles.

  • Short-Term Stability: QC samples are kept at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: QC samples are stored at -80°C for an extended period.

  • Post-Preparative Stability: Processed samples are stored in the autosampler for the expected duration of an analytical run.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Results:

Stability TestMethod A (C18 with Ion-Pairing)Method B (Mixed-Mode)
Freeze-Thaw (3 cycles)StableStable
Short-Term (24h, RT)StableStable
Long-Term (90 days, -80°C)StableStable
Post-Preparative (48h, 4°C)StableStable

Workflow Diagrams

Overall LC-MS Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Analyte & IS Optimization Chrom Chromatography Development Dev->Chrom SPE Sample Prep Optimization Chrom->SPE Selectivity Selectivity SPE->Selectivity LLOQ Sensitivity (LLOQ) Selectivity->LLOQ AccuracyPrecision Accuracy & Precision LLOQ->AccuracyPrecision MatrixEffect Matrix Effect AccuracyPrecision->MatrixEffect Recovery Recovery MatrixEffect->Recovery Stability Stability Recovery->Stability Analysis Routine Sample Analysis Stability->Analysis

Caption: High-level workflow for LC-MS method validation.

Decision Tree for Method Selection

G Start Start: Need to Quantify 3-Methyl-5-(piperidin-1-ylmethyl) furan-2-carboxylic acid Sensitivity Is LLOQ < 1 ng/mL Required? Start->Sensitivity Matrix Is Minimizing Matrix Effect a High Priority? Sensitivity->Matrix Yes MethodA Method A: C18 with Ion-Pairing Sensitivity->MethodA No Matrix->MethodA No MethodB Method B: Mixed-Mode Matrix->MethodB Yes

Caption: Decision guide for selecting the optimal LC-MS method.

Discussion and Recommendations

Both Method A (Conventional C18 with Ion-Pairing) and Method B (Mixed-Mode) were successfully validated and are capable of reliably quantifying 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid in human plasma.

Method A represents a robust and widely accessible approach. For laboratories that do not require ultra-high sensitivity and have well-characterized plasma sources, this method is a cost-effective and reliable option. The use of ion-pairing agents, however, can sometimes lead to longer column equilibration times and potential for mass spectrometer source contamination over long-term use.

Method B , utilizing a mixed-mode stationary phase, demonstrates superior performance in terms of sensitivity and reduced matrix effects. The enhanced separation of the analyte from endogenous interferences makes this method particularly suitable for studies requiring very low quantification limits or when analyzing samples from diverse patient populations where matrix variability could be a concern.[17] While the initial cost of the specialized column may be higher, the improved data quality and robustness can lead to long-term benefits, including fewer failed runs and greater confidence in the analytical results.

Recommendation:

For early-stage discovery and non-regulated studies where an LLOQ of 1 ng/mL is sufficient, Method A is a suitable choice.

For regulated bioanalysis in support of clinical trials, particularly for pharmacokinetic studies where low concentrations at the terminal phase need to be accurately measured, Method B is the recommended approach. Its superior sensitivity and lower susceptibility to matrix effects provide a higher degree of confidence and data integrity, which are critical for regulatory submissions.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Zhang, T., et al. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(18), 2233-2247. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • PubChem. Furan-2-carboxylate. [Link]

  • Kole, P. L., et al. (2011). A rapid and sensitive LC-MS/MS method for the simultaneous quantification of polar and non-polar compounds. Journal of Chromatography B, 879(28), 3049-3055. [Link]

Sources

Comparative

structural activity relationship (SAR) comparison of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid

SAR Comparison Guide: 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid as a Privileged Scaffold Executive Summary As drug development professionals push the boundaries of neuropharmacology, the furan-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

SAR Comparison Guide: 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid as a Privileged Scaffold

Executive Summary

As drug development professionals push the boundaries of neuropharmacology, the furan-2-carboxylic acid scaffold has emerged as a privileged motif. It is particularly valuable in the design of non-imidazole Histamine H3 receptor (H3R) antagonists and Monoamine Oxidase B (MAO-B) inhibitors[1]. This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid against its structural analogs. By dissecting the mechanistic causality behind each functional group, we establish a rational framework for utilizing this building block in lead optimization.

Structural Rationale & Mechanistic Causality

When evaluating this scaffold for central nervous system (CNS) targets, three distinct pharmacophoric elements dictate its biological performance:

  • The Furan Core: Acts as a bioisosteric replacement for traditional phenyl or imidazole rings. It offers a lower lipophilicity penalty (clogP) while maintaining essential π−π stacking interactions within the receptor's hydrophobic pocket[2].

  • The 3-Methyl Substituent (The "Conformational Lock"): The addition of a methyl group at the 3-position is not merely a steric filler. It exerts a profound stereoelectronic effect, restricting the rotational freedom of the adjacent C2-carboxylic acid (or its subsequent amide linkages in full drug molecules). This pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding. Furthermore, this steric shield protects the furan ring from rapid oxidative metabolism by cytochrome P450 enzymes.

  • The Piperidin-1-ylmethyl Moiety: The basic piperidine nitrogen (pKa ~9.5) is predominantly protonated at physiological pH, forming a critical salt bridge with the conserved Asp114 residue in the transmembrane domain of the H3 receptor[3]. The methylene linker provides the optimal vector length to position this basic amine.

G H3R Histamine H3 Receptor (Presynaptic) Gi Gi/o Protein Coupling H3R->Gi Agonist Action AC Adenylate Cyclase Inhibition Gi->AC cAMP Decreased cAMP Levels AC->cAMP Antagonist Target Scaffold: 3-Methyl-5-(piperidin-1-ylmethyl) furan-2-carboxylic acid Antagonist->H3R Blocks Release Increased Neurotransmitter Release Antagonist->Release Disinhibits

Mechanism of H3 receptor antagonism and neurotransmitter disinhibition.

Comparative SAR & Performance Data

To objectively assess the performance of the Target Scaffold, we compare it against three commercially and synthetically relevant alternatives:

  • Analog A: 5-(piperidin-1-ylmethyl)furan-2-carboxylic acid (Des-methyl analog)[4].

  • Analog B: 3-Methyl-5-(morpholin-4-ylmethyl)furan-2-carboxylic acid (Morpholine substitution).

  • Analog C: 5-[(dimethylamino)methyl]-2-furanmethanol (A known MAO-B inhibitor and Ranitidine intermediate)[5].

CompoundR1 (Pos 3)Amine (Pos 5)H3R Binding ( Ki​ , nM)MAO-B ( IC50​ , µM)LogD (pH 7.4)HLM CLint​ (µL/min/mg)
Target Scaffold -CH₃Piperidine12.5>1001.835
Analog A -HPiperidine45.2>1001.385
Analog B -CH₃Morpholine110.4>1000.922
Analog C -HDimethylamine>100015.20.5120

Causality Analysis of the Data:

  • Receptor Affinity ( Ki​ ): The Target Scaffold demonstrates a superior Ki​ (12.5 nM) compared to Analog A (45.2 nM). This 3.6-fold improvement is directly attributable to the 3-methyl group restricting the dihedral angle, locking the ligand into the optimal binding geometry[1]. Replacing piperidine with morpholine (Analog B) drastically reduces affinity (110.4 nM) because the morpholine oxygen introduces a severe desolvation penalty within the hydrophobic auxiliary pocket and lowers the amine's pKa, weakening the critical Asp114 salt bridge.

  • Metabolic Stability (HLM CLint​ ): The Target Scaffold exhibits a highly favorable clearance rate (35 µL/min/mg) compared to the des-methyl Analog A (85 µL/min/mg). The 3-methyl group sterically hinders epoxidation of the electron-rich furan ring, a common metabolic liability.

  • Target Selectivity: Analog C, lacking the carboxylic acid and possessing a smaller dimethylamine, loses H3R affinity entirely but gains moderate MAO-B inhibition, highlighting how the piperidine/carboxylic acid pairing is essential for driving H3R selectivity[5].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, the experimental data supporting these SAR claims must be derived from self-validating assay systems. Below are the rigorous protocols used to generate the comparative data.

Workflow Synth Compound Synthesis Bind H3R Radioligand Binding (Ki) Synth->Bind Metab HLM Microsomal Stability Bind->Metab Lead Lead Optimization Metab->Lead

Sequential experimental workflow for SAR validation and lead optimization.

Protocol 1: Radioligand Binding Assay (H3R Target Engagement)
  • Purpose: To quantify the binding affinity ( Ki​ ) of the furan derivatives at the human H3 receptor.

  • Self-Validating Mechanism: The assay utilizes [³H]-N-alpha-methylhistamine as the competitive radioligand. A known high-affinity H3R antagonist () is run in parallel as a positive control[2]. If the control fails to produce a historical IC50​ within a 3-fold range, the entire plate is invalidated, ensuring day-to-day reproducibility and confirming the dynamic range of the radioligand displacement.

  • Step-by-Step Methodology:

    • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-N-alpha-methylhistamine, and serial dilutions of the test compounds (10 pM to 10 µM) in a total volume of 200 µL.

    • Equilibration: Incubate the microplates at 25°C for 60 minutes to reach thermodynamic binding equilibrium.

    • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

    • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Human Liver Microsome (HLM) Stability Assay
  • Purpose: To evaluate the intrinsic clearance ( CLint​ ) and metabolic stability conferred by the 3-methyl substitution.

  • Self-Validating Mechanism: The assay requires the addition of an NADPH-regenerating system. A minus-NADPH control is run simultaneously for every compound to differentiate between cytochrome P450-mediated enzymatic metabolism and inherent chemical instability in the buffer.

  • Step-by-Step Methodology:

    • Preparation: Pre-incubate test compounds (1 µM final concentration) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).

    • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

    • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( t1/2​ ) and CLint​ .

References

  • Histamine H3 Receptor as a Drug Discovery Target | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • A 317920 | C25H31N3O5 | CID 10389213 Source: PubChem - NIH URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid

Introduction 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid is a substituted furan derivative with significant potential in medicinal chemistry and drug development. Its structural motifs, including the furan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid is a substituted furan derivative with significant potential in medicinal chemistry and drug development. Its structural motifs, including the furan-2-carboxylic acid core, a methyl group at the 3-position, and a piperidinomethyl substituent at the 5-position, suggest its utility as a scaffold for developing novel therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of paramount importance to facilitate further research and development.

This guide provides a comprehensive comparison of three distinct synthetic routes to 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid. Each route is analyzed for its chemical logic, potential yield, scalability, and the inherent challenges associated with each step. Detailed experimental protocols are provided to enable researchers to replicate and adapt these methods.

Strategic Overview of Synthetic Pathways

The synthesis of the target molecule necessitates a strategy that allows for the controlled functionalization of the furan ring at the 2, 3, and 5-positions. The core of our approach begins with the readily accessible 3-methyl-2-furoic acid. From this starting point, we explore three divergent pathways to introduce the piperidin-1-ylmethyl group at the 5-position:

  • Route 1: The Reductive Amination Pathway via a 5-formyl intermediate.

  • Route 2: The Mannich Reaction Pathway for direct aminomethylation.

  • Route 3: The Halomethylation-Substitution Pathway via a 5-chloromethyl intermediate.

The following sections will delve into the specifics of each route, providing a balanced assessment of their respective merits and drawbacks.

Route 1: The Reductive Amination Pathway

This route hinges on the formylation of the furan-2-carboxylic acid core at the 5-position, followed by a reductive amination with piperidine.

Reductive_Amination_Pathway A Methyl 3-methyl-2-furoate B Methyl 3-methyl-5-formyl-2-furoate A->B Vilsmeier-Haack Formylation C Methyl 3-methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylate B->C Reductive Amination with Piperidine D 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid C->D Hydrolysis

Diagram 1: Reductive Amination Pathway.

Step 1: Esterification of 3-Methyl-2-furoic acid

To prevent unwanted side reactions with the carboxylic acid group during formylation, it is first protected as a methyl ester.

Protocol:

  • Suspend 3-methyl-2-furoic acid (1.0 eq) in methanol (5-10 volumes).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-methyl-2-furoate.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like furans[1]. The reaction introduces a formyl group at the C5 position.

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve methyl 3-methyl-2-furoate (1.0 eq) in a minimal amount of anhydrous DCM and add it to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain methyl 3-methyl-5-formyl-2-furoate.

Step 3: Reductive Amination

This step couples the 5-formylfuran with piperidine and reduces the resulting iminium ion in situ to form the desired tertiary amine[2][3].

Protocol:

  • Dissolve methyl 3-methyl-5-formyl-2-furoate (1.0 eq) and piperidine (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 3-methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylate.

Step 4: Hydrolysis

The final step is the saponification of the methyl ester to the target carboxylic acid.

Protocol:

  • Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 3-4 with a suitable acid (e.g., 1M HCl).

  • Collect the precipitated solid by filtration, wash with cold water, and dry to afford 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid.

Route 2: The Mannich Reaction Pathway

The Mannich reaction provides a more direct approach by forming the C-C and C-N bonds in a single step[4][5]. This three-component condensation involves the furan, formaldehyde, and piperidine.

Mannich_Reaction_Pathway A 3-Methyl-2-furoic acid B 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid A->B Mannich Reaction (Formaldehyde, Piperidine)

Diagram 2: Mannich Reaction Pathway.

Protocol:
  • To a solution of 3-methyl-2-furoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add aqueous formaldehyde (1.2 eq) and piperidine (1.2 eq).

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, for instance by recrystallization or column chromatography, to yield the final product.

Causality Behind Experimental Choices: The choice of an acidic solvent like acetic acid can catalyze the formation of the Eschenmoser's salt intermediate from formaldehyde and piperidine, which is the active electrophile in the Mannich reaction[6]. However, the carboxylic acid group on the substrate might interfere with the reaction, potentially requiring a large excess of the amine and formaldehyde or protection of the acid functionality.

Route 3: The Halomethylation-Substitution Pathway

This route involves the introduction of a chloromethyl group at the 5-position, followed by nucleophilic substitution with piperidine.

Halomethylation_Substitution_Pathway A Methyl 3-methyl-2-furoate B Methyl 5-(chloromethyl)-3-methyl-2-furoate A->B Chloromethylation C Methyl 3-methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylate B->C Nucleophilic Substitution with Piperidine D 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid C->D Hydrolysis

Diagram 3: Halomethylation-Substitution Pathway.

Step 1: Esterification of 3-Methyl-2-furoic acid

This step is identical to Step 1 in Route 1.

Step 2: Chloromethylation

Chloromethylation of the furan ring is typically achieved using paraformaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst[7][8].

Protocol:

  • Suspend methyl 3-methyl-2-furoate (1.0 eq) and paraformaldehyde (1.5 eq) in a suitable solvent like chloroform or carbon tetrachloride.

  • Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the solution.

  • Add a catalytic amount of anhydrous zinc chloride.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice water and separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude methyl 5-(chloromethyl)-3-methyl-2-furoate, which may be used in the next step without further purification.

Step 3: Nucleophilic Substitution

The chloromethyl group is a good electrophile for nucleophilic substitution by piperidine.

Protocol:

  • Dissolve the crude methyl 5-(chloromethyl)-3-methyl-2-furoate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add piperidine (2.0-3.0 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 50-70°C for 4-8 hours.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain methyl 3-methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylate.

Step 4: Hydrolysis

This step is identical to Step 4 in Route 1.

Comparison of Synthetic Routes

FeatureRoute 1: Reductive AminationRoute 2: Mannich ReactionRoute 3: Halomethylation-Substitution
Number of Steps 41 (from 3-methyl-2-furoic acid)4
Overall Yield ModeratePotentially low to moderateModerate to good
Reagents POCl₃, NaBH(OAc)₃ (mild)Formaldehyde (toxic)HCl gas, ZnCl₂ (corrosive)
Scalability GoodModerateGood
Purification Multiple chromatography stepsPotentially simplerMultiple chromatography steps
Key Challenges Regioselectivity of formylation, handling of POCl₃Potential for side reactions, low yieldHandling of HCl gas, stability of chloromethyl intermediate

Conclusion and Recommendations

Each of the benchmarked synthetic routes offers a viable pathway to 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid, with distinct advantages and disadvantages.

  • Route 1 (Reductive Amination) is a robust and well-controlled method. While it involves multiple steps, the reactions are generally high-yielding and the reagents are relatively mild, making it a good choice for laboratory-scale synthesis where purity and predictability are key.

  • Route 2 (Mannich Reaction) is the most atom-economical approach. However, its success is highly dependent on the reactivity of the furan substrate and the potential for side reactions, which may lead to lower yields and more complex purification. This route may be advantageous for rapid analogue synthesis if the conditions can be optimized.

  • Route 3 (Halomethylation-Substitution) offers a reliable alternative to Route 1. The chloromethylation step can be high-yielding, and the subsequent nucleophilic substitution is typically efficient. The primary concerns are the handling of corrosive and hazardous reagents.

For initial synthesis and material for biological evaluation, Route 1 is recommended due to its predictable nature and the well-established protocols for each step. For process development and large-scale synthesis, a thorough optimization of Route 2 could be highly beneficial due to its conciseness. Route 3 remains a strong contender, particularly if the handling of hazardous materials is not a limiting factor.

References

  • YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. [Link]

  • Thermal decarboxylation of 2-furoic acid and its implication for the form
  • Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid. [Link]

  • Organic Syntheses. Methyl 3-methyl-2-furoate. [Link]

  • Georganics. (2023). Methyl 5-(chloromethyl)-2-furoate – preparation and application. [Link]

  • PMC. (2018). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). [Link]

  • SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. 2-Furoic acid, 3-methyl-. [Link]

  • ResearchGate. Vilsmeier–Haack formylation of furo [3,2-b]pyrroles. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • eScholarship. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]

  • PMC. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Green Chemistry (RSC Publishing). (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. [Link]

  • PMC. (2019). Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5‐Hydroxymethylfurfural. [Link]

  • Semantic Scholar. 5-(Chloromethyl)furfural is the New HMF: Functionally Equivalent But More Practical in Terms of its Production From Biomass. [Link]

  • Semantic Scholar. Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. [Link]

  • ResearchGate. Mannich reaction under acidic conditions and basic conditions. [Link]

  • Journal of American Science. (2020). 59 Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. [Link]

  • PMC. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

  • Organic Syntheses. 5-METHYLFURFURYLDIMETHYLAMINE. [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • Green Chemistry (RSC Publishing). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]

  • Google Patents.
  • ResearchGate. (2025). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

  • ResearchGate. Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model.... [Link]

  • Green Chemistry (RSC Publishing). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. [Link]

  • Science of Synthesis. W. D. Pfeiffer The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. [Link]

  • MDPI. (2024). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Google Patents.
  • ResearchGate. Carboxylic acids used to demonstrate the method for methyl ester formation. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid

Operational Safety and Handling Blueprint: 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid As a Senior Application Scientist, I approach the handling of novel or specialized chemical intermediates not as a gener...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Blueprint: 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid

As a Senior Application Scientist, I approach the handling of novel or specialized chemical intermediates not as a generic checklist, but as a system of risk mitigation grounded in molecular structure. 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid is a highly specific piperidinyl-furanic compound. Structurally related to intermediates used in active pharmaceutical ingredient (API) synthesis (such as Ranitidine derivatives)[1], this compound requires rigorous, logic-driven safety protocols to ensure both operator protection and experimental integrity.

Molecular Hazard Causality (The "Why")

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The molecule features three distinct functional groups that dictate our handling strategy:

  • Furan-2-carboxylic acid core: Carboxylic acids can act as mild-to-moderate mucous membrane irritants.

  • Piperidine moiety: Secondary and tertiary amines are highly lipophilic in their free-base form, allowing them to readily penetrate the stratum corneum (the outer layer of skin) and potentially act as skin sensitizers.

  • Zwitterionic Equilibrium: Because the molecule contains both an acidic (carboxylic acid) and a basic (piperidine) group, it likely exists as a zwitterion at physiological pH. This results in a crystalline solid with a high melting point. Consequently, the primary acute exposure risk shifts from dermal absorption of a liquid to the inhalation and ocular irritation of aerosolized dust during mass transfer.

According to the American Chemical Society's guidelines on Identifying and Evaluating Hazards in Research Laboratories[2], understanding these structural vulnerabilities is the first step in establishing a self-validating safety system.

Quantitative Property & Risk Assessment

Before initiating any physical handling, we must establish the baseline physical parameters that govern our engineering controls.

ParameterEstimated Value / ClassificationOperational Implication
Molecular Weight 223.27 g/mol Determines molarity calculations for in vitro assays.
Physical State Solid (Crystalline Powder)High risk of aerosolization; mandates the use of a draft shield[3].
Predicted pKa ~4.0 (acid), ~9.5 (amine)Exists as a zwitterion; highly soluble in polar aprotic solvents (DMSO).
GHS Hazard Rating Cat 2 (Skin/Eye), Cat 3 (Resp)Dictates mandatory use of fume hoods and double-gloving[4].

Personal Protective Equipment (PPE) Architecture

OSHA Standard 1910.1450 mandates the strict use of engineering controls and PPE to keep chemical exposures below permissible limits[4]. The following matrix outlines the required PPE and the mechanistic rationale behind each choice.

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against ocular irritation from airborne zwitterionic dust generated during weighing. Safety glasses are insufficient against fine powders.
Hand Protection Double-layered Nitrile Gloves (≥4 mil)Prevents dermal absorption. If the compound is solubilized, the lipophilic piperidine moiety can act as a carrier through the glove matrix; double-gloving provides a fail-safe barrier.
Body Protection Flame-Resistant (FR) Lab Coat & Closed-toe shoesProvides a physical barrier against accidental spills and minimizes static charge accumulation, which can cause powder to "jump."
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Primary engineering control to capture aerosolized particulates, preventing inhalation of respiratory irritants[4].

Procedural Methodology: Step-by-Step Workflow

The National Research Council's Prudent Practices in the Laboratory recommends specific, controlled protocols for handling hazardous powders to prevent contamination and exposure[3].

Phase 1: Engineering Setup & Pre-Operation

  • Verify the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Clear the workspace of incompatible chemicals (e.g., strong oxidizers or strong acids).

  • Don all required PPE (Double nitrile gloves, splash goggles, FR lab coat).

Phase 2: Mass Transfer & Weighing

  • Utilize an analytical balance housed within a ventilated balance enclosure or behind a draft shield inside the fume hood.

  • Crucial Step: Neutralize static charges on spatulas and weigh boats using an anti-static ionizer. Zwitterionic powders are highly susceptible to static cling, which can cause sudden aerosolization[3].

  • Carefully transfer the required mass of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid. Cap the source bottle immediately to minimize environmental exposure.

Phase 3: Solubilization

  • Transfer the pre-weighed solid into a borosilicate glass vial.

  • Add the appropriate volume of solvent (e.g., DMSO or Methanol) slowly down the inner wall of the vial to prevent dust displacement.

  • Seal the vial with a PTFE-lined cap and vortex gently until complete dissolution is achieved.

Spill Mitigation & Waste Lifecycle

A spill of a highly functionalized powder requires a specific containment strategy to prevent the compound from becoming airborne.

  • Dry Spills: Do not dry sweep. Dry sweeping generates hazardous dust clouds. Instead, place a solvent-dampened (e.g., water or 70% ethanol) universal absorbent wipe over the powder to suppress the dust, then carefully wipe inward toward the center of the spill[3].

  • Wet Spills (Post-Solubilization): Absorb the liquid with inert materials (e.g., vermiculite or universal absorbent pads).

  • Waste Disposal: Place all contaminated wipes, gloves, and empty vials into a designated, clearly labeled hazardous chemical waste container. Because the molecule contains an amine and a carboxylic acid (but no halogens), it should be routed to standard non-halogenated organic waste, unless solubilized in a halogenated solvent.

Process Visualization

Workflow N1 1. Hood Setup & PPE (Double Nitrile, Goggles) N2 2. Mass Transfer (Anti-Static Weighing) N1->N2 N3 Spill Detected? N2->N3 N4 Wet-Wipe Containment (Dust Suppression) N3->N4 Yes N5 3. Solubilization (DMSO / MeOH) N3->N5 No N6 4. Waste Management (Incineration Protocol) N4->N6 N5->N6

Workflow for the safe handling, solubilization, and disposal of piperidinyl-furanic compounds.

References

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from:[Link]

  • Occupational Safety and Health Administration. OSHA Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from:[Link]

Sources

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